Trimetrexate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYPYLRCIDNJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023714 | |
| Record name | Trimetrexate | |
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Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimetrexate | |
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Solubility |
Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL) | |
| Record name | Trimetrexate | |
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CAS No. |
52128-35-5, 72828-03-6 | |
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| Record name | Trimetrexate | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
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| Record name | TRIMETREXATE | |
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| Record name | TRIMETREXATE | |
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| Record name | Trimetrexate | |
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Melting Point |
215-217 °C, 215 - 217 °C | |
| Record name | Trimetrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimetrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trimetrexate's Mechanism of Action in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate, a lipophilic quinazoline derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. By competitively binding to DHFR, this compound disrupts the synthesis of purines and thymidylate, essential precursors for DNA, RNA, and protein synthesis. This disruption leads to cell cycle arrest, primarily in the G1/S phase, and ultimately induces apoptosis in rapidly proliferating cancer cells. Its lipophilic nature allows it to circumvent the reduced folate carrier (RFC) transport system, a common mechanism of resistance to the classical antifolate methotrexate. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with DHFR, its impact on cellular processes, and the experimental methodologies used to elucidate its mode of action.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's primary antineoplastic activity stems from its potent and competitive inhibition of dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor in various metabolic pathways.
1.1. Biochemical Interaction with DHFR
This compound binds to the active site of DHFR, preventing the binding of its natural substrate, DHF. This competitive inhibition is characterized by a low inhibition constant (Ki), indicating a high affinity of this compound for the enzyme.
-
Ki Value for DHFR: The inhibition constant (Ki) for this compound with human-derived Pneumocystis carinii DHFR, which serves as a close model for human DHFR, has been determined to be 0.23 ± 0.03 nM .[2]
1.2. Downstream Metabolic Consequences
The inhibition of DHFR by this compound leads to a depletion of the intracellular pool of THF. THF and its derivatives are essential cofactors for several key enzymes involved in nucleotide biosynthesis:
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This reaction requires N5,N10-methylenetetrahydrofolate as a methyl donor.
-
Purine Biosynthesis: THF derivatives are required for two steps in the de novo purine synthesis pathway, which produces the building blocks of DNA and RNA.[3][4]
By disrupting these pathways, this compound effectively halts the synthesis of DNA and RNA, leading to an arrest of cellular proliferation.[1][5]
Cellular Effects of this compound
The inhibition of nucleotide synthesis by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
2.1. Cell Cycle Arrest
By depriving cancer cells of the necessary building blocks for DNA replication, this compound primarily induces cell cycle arrest at the G1/S transition phase. This prevents cells from entering the S phase, where DNA synthesis occurs.
2.2. Induction of Apoptosis
Prolonged inhibition of DNA and RNA synthesis by this compound leads to the induction of programmed cell death, or apoptosis. While the precise signaling cascade is still under investigation, evidence points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by:
-
Changes in Mitochondrial Membrane Potential: this compound treatment can lead to a loss of mitochondrial membrane potential.[6]
-
Involvement of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins of the Bcl-2 family is crucial in regulating the intrinsic apoptotic pathway.[5][7][8] this compound likely modulates the expression or activity of these proteins to favor apoptosis.
-
Caspase Activation: The apoptotic cascade culminates in the activation of a series of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and the dismantling of the cell.[9][10][11]
Quantitative Data on this compound Activity
The cytotoxic and inhibitory activity of this compound has been quantified in various cancer cell lines and against its molecular target, DHFR.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Human-derived P. carinii DHFR | 0.23 ± 0.03 nM | [2] |
| IC50 | Human DHFR | 4.74 nM | [7] |
| IC50 | SNU-C4 (Colon Carcinoma) | 0.1 µM (Growth Inhibition) | [1] |
| IC50 | NCI-H630 (Colon Carcinoma) | 0.1 µM (Growth Inhibition) | [1] |
| IC50 | BOT-2 (Breast Cancer) | Active (Specific value not provided) | [2] |
| IC50 | CCRF-CEM (T-cell Leukemia) | Sensitive (Specific value not provided) | [12] |
| IC50 | MOLT-3 (T-cell Leukemia) | More potent than in parent cells | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
4.1. DHFR Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR. The activity is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[13][14][15][16]
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and recombinant DHFR (e.g., 10 nM).
-
Add varying concentrations of this compound to the reaction mixture and incubate for a pre-determined time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding DHF (e.g., 10 µM).
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) in kinetic mode.
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
4.2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[11][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
4.3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. It is based on the staining of cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[8][12][19][20][21]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture dishes and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C for later analysis.
-
Before staining, wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for about 30 minutes. The RNase A in the solution degrades RNA, ensuring that only DNA is stained.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
The resulting data is displayed as a histogram, where the x-axis represents the DNA content and the y-axis represents the number of cells. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase cells will have DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.
Visualizations of Pathways and Workflows
5.1. Signaling Pathway of this compound's Action
5.2. Experimental Workflow for Cytotoxicity Assessment
5.3. Logical Relationship in Apoptosis Induction
Conclusion
This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the inhibition of dihydrofolate reductase. Its ability to disrupt nucleotide synthesis leads to cell cycle arrest and apoptosis in cancer cells. The lipophilic nature of this compound provides a key advantage in overcoming certain mechanisms of resistance to traditional antifolates. A thorough understanding of its molecular and cellular effects, as detailed in this guide, is essential for its rational use in cancer therapy and for the development of novel therapeutic strategies. The provided experimental protocols offer a framework for the continued investigation of this compound and other DHFR inhibitors in various cancer models.
References
- 1. Determinants of this compound lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium–Resveratrol Conjugate on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism implicated in Pemetrexed-induced apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Caspase activation counteracts interferon signaling after G2 checkpoint abrogation by ATR inhibition in irradiated human cancer cells [frontiersin.org]
- 15. The Folate Pathway Inhibitor Pemetrexed Pleiotropically Enhances Effects of Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Trimetrexate as a Selective Agent for DHFR-Mutant Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of trimetrexate as a selective agent for cells harboring mutations in the dihydrofolate reductase (DHFR) gene. This compound, a lipophilic antifolate, offers a unique advantage in selecting for specific DHFR mutations that confer resistance to other antifolates, such as methotrexate, thereby providing a valuable tool for research and drug development.
Core Concepts: Mechanism and Selectivity
This compound is a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and some amino acids[1][2][3]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in cellular metabolism. Inhibition of DHFR leads to the depletion of THF, disrupting the synthesis of purines and thymidylate, which in turn inhibits DNA, RNA, and protein synthesis, ultimately causing cell cycle arrest and apoptosis[1][4][5][6].
Unlike the classical antifolate methotrexate (MTX), this compound is lipophilic and does not rely on the reduced folate carrier (RFC) for cellular uptake. Instead, it passively diffuses across the cell membrane. This property is key to its selectivity, as it can effectively target cells that have developed resistance to methotrexate through impaired drug transport[7][8].
The selectivity of this compound for certain DHFR mutants stems from differences in the inhibitor's binding affinity to the mutated enzyme compared to wild-type DHFR. A notable example is the F31A/F34A double mutant of murine DHFR, which exhibits exceptional resistance to methotrexate (over 10,000-fold increase in Ki) but remains sensitive to this compound (only a 13.5-fold increase in Ki)[9]. This differential sensitivity allows for the targeted selection of cells expressing such mutations.
Quantitative Data on this compound and DHFR Mutants
The following tables summarize key quantitative data regarding the interaction of this compound and methotrexate with wild-type and mutant DHFR enzymes. This data is crucial for designing effective selection experiments.
Table 1: Inhibition Constants (Ki) of this compound and Methotrexate for Wild-Type and Mutant DHFR
| DHFR Variant | Organism | Inhibitor | Ki (nM) | Fold Increase in Ki vs. Wild-Type | Reference |
| Wild-Type | Murine | Methotrexate | 0.03 | - | [9] |
| Wild-Type | Murine | This compound | 0.4 | - | [9] |
| F31A/F34A | Murine | Methotrexate | 303 | 10,100 | [9] |
| F31A/F34A | Murine | This compound | 5.4 | 13.5 | [9] |
| Wild-Type | Human | This compound | 4.74 | - | [10] |
| MOLT-3/TMQ200-MTX500 (mutant) | Human | Methotrexate | 40-fold increase vs. WT | 40 | [11] |
| MOLT-3/TMQ200-MTX500 (mutant) | Human | This compound | 40-fold increase vs. WT | 40 | [11] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Methotrexate in Various Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Profile | Reference |
| Human DHFR | This compound | 4.74 | - | [10] |
| Toxoplasma gondii DHFR | This compound | 1.35 | - | [10] |
| CCRF-CEM (parental) | Methotrexate | - | Sensitive | [7] |
| CCRF-CEM/MTX60-PGA | Methotrexate | - | 60-fold resistant (transport defect) | [7] |
| CCRF-CEM/MTX60-PGA | This compound | - | Sensitive | [7] |
| CCRF-CEM/MTX1500-LV | Methotrexate | - | 1500-fold resistant (DHFR amplification) | [7] |
| CCRF-CEM/MTX1500-LV | This compound | - | Cross-resistant | [7] |
| MOLT-3 (parental) | This compound | - | Sensitive | [12][13] |
| MOLT-3/TMQ200 | This compound | - | 200-fold resistant (mutant DHFR) | [12] |
Experimental Protocols
Stepwise Selection of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant cell lines through stepwise increases in drug concentration. This process encourages the selection and amplification of cells with mutations in the DHFR gene that confer resistance.
Materials:
-
Parental cell line of interest (e.g., MOLT-3, CCRF-CEM, CHO)
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
96-well plates for limiting dilution
-
Cell culture flasks (T-25, T-75)
Procedure:
-
Initial Seeding: Seed the parental cells in a T-25 flask at a density of 1 x 105 cells/mL in complete culture medium.
-
Initial this compound Exposure: After 24 hours, add this compound to the culture medium at a starting concentration equal to the IC50 of the parental cell line.
-
Monitoring and Subculturing: Monitor the cells daily. Initially, a significant proportion of cells will die. When the surviving cells resume proliferation and reach approximately 80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Stepwise Increase in Concentration: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat Selection Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process can take several months. It is advisable to cryopreserve cells at each resistance level.
-
Isolation of Clonal Populations: Once a desired level of resistance is achieved (e.g., 200-fold increase in IC50), isolate single-cell clones by limiting dilution[14][15][16].
-
Prepare a cell suspension and dilute it to a concentration of approximately 10 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this should result in approximately one cell per well.
-
Culture the plates until single colonies are visible.
-
-
Expansion and Characterization of Clones: Expand the individual clones and characterize their level of this compound resistance by determining their IC50 values.
-
Verification of DHFR Mutation: For the characterized resistant clones, sequence the DHFR gene to identify any mutations that may be responsible for the resistance phenotype.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Ki Values
The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme.
Procedure:
-
Enzyme Reaction: Set up a reaction mixture containing the purified DHFR enzyme, NADPH, and varying concentrations of this compound.
-
Initiate Reaction: Initiate the reaction by adding the substrate, dihydrofolate.
-
Monitor Reaction: Monitor the rate of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the Ki value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of dihydrofolate reductase and multidrug resistance genes in this compound-resistant human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydrofolate reductase mutant with exceptional resistance to methotrexate but not to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Expression of variant dihydrofolate reductase with decreased binding affinity to antifolates in MOLT-3 human leukemia cell lines resistant to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Alterations of Dihydrofolate Reductase Gene in Human Leukemia Cell Lines Made Resistant to Various Folate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Limiting Dilution & Clonal Expansion [protocols.io]
- 16. knowledge.lonza.com [knowledge.lonza.com]
Trimetrexate: An In-depth Technical Guide to Lipophilicity and Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate (TMQ) is a potent, non-classical antifolate that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] Its mechanism of action involves the depletion of intracellular tetrahydrofolate, leading to the disruption of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[1][2] A distinguishing feature of this compound is its lipophilic nature, which fundamentally influences its cellular uptake and spectrum of activity, particularly in the context of resistance to classical antifolates like methotrexate (MTX).[2][3] This technical guide provides a comprehensive overview of the lipophilicity and cellular uptake mechanisms of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying processes.
Lipophilicity of this compound
The lipophilicity of a drug is a critical determinant of its ability to cross biological membranes and is a key factor in its pharmacokinetic and pharmacodynamic profile. This compound is characterized as a lipophilic compound, a property that allows it to readily diffuse across cell membranes.[2] This is in stark contrast to the more hydrophilic nature of methotrexate, which relies on active transport for cellular entry.
Quantitative Lipophilicity Data
The lipophilicity of a compound is commonly expressed by its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of the unionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logD value is similar but accounts for all species of the compound (ionized and unionized) at a specific pH.[4][5][6]
| Parameter | Value | Reference |
| logP | 2.55 | [7] |
This logP value indicates that this compound is significantly more soluble in a lipid environment than in an aqueous one, facilitating its passage through the lipid bilayer of cell membranes.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)
The "shake flask" method is a standard experimental procedure for determining the logP of a compound.[8][9]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)[10]
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)[10][11]
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or octanol phase.
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a glass vial.
-
Add a known amount of the this compound stock solution to the vial.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the vial to achieve a clean separation of the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Quantify the concentration of this compound in each phase using a validated HPLC method.[10][12]
-
Calculate the logP value using the following formula: logP = log10 ( [this compound]octanol / [this compound]aqueous )
Cellular Uptake of this compound
The cellular uptake of this compound is a key factor in its cytotoxic activity. Its lipophilicity allows it to bypass the primary uptake mechanism for traditional folates and antifolates, the reduced folate carrier (RFC).[3][13]
Mechanisms of Cellular Uptake
Passive Diffusion: The primary mechanism of this compound entry into cells is passive diffusion across the cell membrane.[2] This process is driven by the concentration gradient of the drug and does not require cellular energy. Studies have shown that the influx of this compound is nonsaturable up to high extracellular concentrations (e.g., 5 mM), which is a hallmark of passive diffusion.[14]
Role of Folate Transporters:
-
Reduced Folate Carrier (RFC): Unlike methotrexate, this compound is not a substrate for the RFC.[13] This is a significant advantage as impaired RFC function is a common mechanism of methotrexate resistance.[15] this compound can therefore be effective in tumors that have developed resistance to methotrexate due to deficient transport.[3]
-
Proton-Coupled Folate Transporter (PCFT): The PCFT is another important folate transporter that is optimally active at acidic pH, a condition often found in the microenvironment of solid tumors.[16][17] While PCFT is a major transporter for other antifolates like pemetrexed, its role in this compound uptake is not well-established and is likely to be minor compared to passive diffusion, especially at physiological pH.[18][19][20]
Experimental Protocol: Cellular Uptake Assay using Radiolabeled this compound
This protocol describes a common method for quantifying the cellular uptake of a drug using a radiolabeled analog.[21][22][23][24]
Materials:
-
Radiolabeled this compound (e.g., [3H]-Trimetrexate)
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., phosphate-buffered saline)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed uptake buffer.
-
Add uptake buffer containing a known concentration of radiolabeled this compound to each well.
-
Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
To stop the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabeled drug.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the uptake data (e.g., counts per minute per milligram of protein).
Experimental Protocol: Cellular Uptake Assay using HPLC Quantification
This method provides an alternative to using radiolabeled compounds for quantifying intracellular drug concentrations.[25][26]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Uptake buffer (e.g., HBSS with HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis solution (e.g., methanol/water mixture)
-
HPLC system with a suitable column and detector
Procedure:
-
Follow steps 1-4 of the radiolabeled uptake assay protocol using non-radiolabeled this compound.
-
To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer.
-
Lyse the cells by adding a cell lysis solution and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant containing the intracellular this compound by a validated HPLC method to determine its concentration.
-
Normalize the intracellular this compound concentration to the cell number or protein content of parallel wells.
Visualizing Key Processes with Graphviz
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. agilent.com [agilent.com]
- 11. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of this compound transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of this compound against antifolate-resistant human T-cell leukemia cell lines developed in oxidized or reduced folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 19. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 25. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Trimetrexate and Methotrexate Cellular Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a classical antifolate, and trimetrexate (TMX), a non-classical lipophilic antifolate, are both potent inhibitors of dihydrofolate reductase (DHFR). However, their distinct structural properties dictate fundamentally different mechanisms of cellular transport, which in turn significantly influences their therapeutic efficacy, spectrum of activity, and resistance profiles. This technical guide provides a comprehensive comparison of the cellular transport pathways of TMX and MTX, detailing the transporters involved, the kinetics of transport, regulatory pathways, and the experimental methodologies used to elucidate these mechanisms.
Overview of Cellular Transport Mechanisms
The entry into and exit from target cells is a critical determinant of the pharmacological activity of antifolates. Methotrexate, being a charged molecule at physiological pH, relies on specific carrier-mediated transport systems. In contrast, the lipophilic nature of this compound allows it to traverse cellular membranes via passive diffusion, although its transport is also influenced by carrier proteins.
Methotrexate (MTX) Transport
The cellular transport of MTX is a complex process involving multiple influx and efflux transporters.
-
Influx Transporters:
-
Reduced Folate Carrier (RFC): Also known as Solute Carrier Family 19 Member 1 (SLC19A1), RFC is the primary transporter for MTX in most mammalian cells.[1][2] It functions as an anion antiporter, mediating the uptake of reduced folates and classical antifolates like MTX.[1] This transport is energy-dependent and optimal at physiological pH.[3]
-
Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that internalize folates and some antifolates via receptor-mediated endocytosis (potocytosis).[4][5] MTX binds to FRs, but with a lower affinity compared to folic acid.[6] Overexpression of FRα is common in certain cancers and can influence cellular sensitivity to MTX.[7]
-
Proton-Coupled Folate Transporter (PCFT): Also known as SLC46A1, this transporter is optimally active at a low pH (around 5.5) and plays a crucial role in the intestinal absorption of folates.[3] It can also contribute to MTX uptake in the acidic microenvironment of tumors.[3]
-
-
Efflux Transporters:
-
Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the ABCC family, particularly ABCC1, 2, and 3, are capable of actively effluxing MTX and its polyglutamated forms from the cell, contributing to drug resistance.[8]
-
ATP Binding Cassette Subfamily G Member 2 (ABCG2): Also known as the Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux pump that transports MTX, though it is considered a high-capacity, low-affinity transporter for this substrate.[9] Interestingly, ABCG2 can also transport MTX diglutamates and triglutamates, a characteristic not shared by all efflux pumps.[9]
-
This compound (TMX) Transport
This compound's physicochemical properties lead to a transport profile distinct from that of MTX.
-
Influx Mechanism:
-
Passive Diffusion: As a lipophilic, non-classical antifolate, TMX is primarily believed to enter cells by passively diffusing across the lipid bilayer of the cell membrane.[10][11] This mode of entry is not saturable and allows TMX to bypass resistance mechanisms based on impaired carrier-mediated transport.[12][13]
-
Role of RFC: TMX is not a substrate for the Reduced Folate Carrier. In fact, cells with high RFC expression can exhibit increased resistance to TMX, a phenomenon that has been correlated with RFC1 RNA levels.[14]
-
-
Efflux Transporters:
Quantitative Comparison of Transport Kinetics
The efficiency of transport for MTX and TMX can be described by kinetic parameters such as the Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal transport velocity, and the maximum velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the drug for the transporter.
| Drug | Transporter | System | Kₘ | Vₘₐₓ | Reference(s) |
| Methotrexate | RFC | General | 4.3 µM (Kᴅ) | - | [6] |
| FRα | General | ~20–100 nM (Kᴅ) | - | [6] | |
| Intestinal Absorption | Rat small intestine, in situ | 1.49 x 10⁻⁵ M (14.9 µM) | 4.78 x 10⁻⁷ M/min | [15] | |
| ABCG2 (Efflux) | HEK293 cell membrane vesicles | 1.34 ± 0.18 mM | 687 ± 87 pmol/mg/min | [9] | |
| This compound | Influx (Overall) | WI-L2 human lymphoblastoid cells | Nonsaturable up to 5 mM | - | [13] |
Note: Data are compiled from different studies and experimental systems, which may affect direct comparability. Kᴅ (dissociation constant) is provided where Kₘ is not available, as it also reflects binding affinity.
Visualization of Transport Pathways and Regulation
Comparative Cellular Transport of MTX and TMX
The following diagram illustrates the distinct routes of entry and exit for methotrexate and this compound.
Regulation of the Reduced Folate Carrier (RFC)
The expression and activity of RFC are tightly regulated at the transcriptional level, which can impact cellular sensitivity to methotrexate.
Experimental Protocols
Studying the cellular transport of TMX and MTX involves a variety of in vitro techniques. Below are generalized protocols for key assays.
Protocol: Radiolabeled Substrate Uptake Assay in Cultured Cells
This method is widely used to determine the kinetics of carrier-mediated transport for drugs like methotrexate.
Objective: To measure the initial rate of uptake of a radiolabeled drug (e.g., [³H]-MTX) into adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4
-
Radiolabeled drug (e.g., [³H]-Methotrexate)
-
Unlabeled drug for competition and kinetic studies
-
Ice-cold stop solution (e.g., PBS with 10 mM unlabeled MTX)
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells onto 24-well plates at a predetermined density to achieve ~80-90% confluency on the day of the experiment. Culture overnight.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer.
-
Initiate Uptake: Add a specific volume of pre-warmed uptake buffer containing the desired concentration of [³H]-MTX (and any inhibitors or competing substrates) to each well to start the transport reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined short period (e.g., 1-5 minutes) to measure the initial linear rate of uptake.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution. This removes extracellular radiolabel and prevents efflux.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes (or until cells are fully lysed) to solubilize the cells and release intracellular contents.
-
Quantification: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein content per well (e.g., using a BCA or Bradford assay) to normalize the uptake data (expressed as pmol/mg protein/min).
-
Data Analysis: For kinetic studies, perform the assay over a range of substrate concentrations. Plot uptake velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol: Vesicular Transport Assay
This assay uses inverted plasma membrane vesicles from cells overexpressing a specific transporter (e.g., ABCG2) to study active, ATP-dependent efflux.
Objective: To measure the ATP-dependent transport of a substrate into inverted membrane vesicles.
Materials:
-
High-expression cells (e.g., HEK293 or Sf9 cells) transfected to overexpress the transporter of interest.
-
Vesicle isolation buffers.
-
Vesicle transport buffer.
-
ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).
-
AMP (as a negative control for ATP-dependent transport).
-
Radiolabeled substrate (e.g., [³H]-MTX).
-
Rapid filtration apparatus with filters (e.g., nitrocellulose).
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Prepare inside-out plasma membrane vesicles from transporter-overexpressing cells using established methods like nitrogen cavitation or Dounce homogenization followed by differential centrifugation.
-
Transport Reaction: Pre-warm vesicles to 37°C. Initiate the transport by adding the vesicles to a reaction mixture containing the radiolabeled substrate in transport buffer, in the presence of either ATP (with the regenerating system) or AMP.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Termination: Stop the reaction by adding a large volume of ice-cold quench buffer.
-
Filtration: Rapidly filter the mixture through a nitrocellulose filter. The vesicles with the trapped radiolabeled substrate will be retained on the filter.
-
Washing: Quickly wash the filters with more ice-cold quench buffer to remove non-specifically bound substrate.
-
Quantification: Place the filters in scintillation vials, add cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
Workflow for a Cellular Drug Uptake Experiment
The following diagram outlines the typical workflow for conducting a cell-based drug transport assay.
Implications for Drug Development and Therapy
The profound differences in the cellular transport of this compound and methotrexate have significant clinical implications:
-
Overcoming Resistance: this compound's ability to enter cells via passive diffusion makes it effective against tumors that have developed resistance to methotrexate due to impaired RFC function or deficient polyglutamylation.[10][12]
-
Spectrum of Activity: The reliance of MTX on specific transporters can limit its activity in tumors with low transporter expression. TMX may have a broader spectrum of activity in such cases.
-
Toxicity Profiles: The ubiquitous expression of RFC in normal tissues contributes to methotrexate-related toxicities. While TMX avoids this, its co-administration with leucovorin is necessary to protect host cells, as leucovorin requires active transport (which is absent in organisms like Pneumocystis jirovecii, a key target for TMX).[11]
-
Drug-Drug Interactions: Both drugs are substrates for efflux pumps, creating a potential for drug-drug interactions. TMX's interaction with P-gp and MTX's interaction with MRPs and ABCG2 mean that co-administered drugs that inhibit or induce these transporters can alter their intracellular concentrations and efficacy.
Conclusion
The cellular transport of this compound and methotrexate is fundamentally different, governed by their distinct physicochemical properties. Methotrexate relies on a complex interplay of carrier-mediated influx (RFC, FRs, PCFT) and efflux (MRPs, ABCG2) systems, the regulation of which provides multiple avenues for both therapeutic targeting and the development of resistance. In contrast, this compound's lipophilicity allows it to largely bypass these systems for cellular entry, making it a valuable agent for MTX-resistant cancers, though it remains susceptible to efflux by P-glycoprotein. A thorough understanding of these transport mechanisms, supported by robust quantitative and kinetic data from well-defined experimental systems, is essential for the rational design of novel antifolates and for optimizing the clinical use of existing agents.
References
- 1. Reduced folate carrier family - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate transport mechanisms: the basis for targeted drug delivery and ß-folate-receptor-specific treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Genetic variation in efflux transporters influences outcome to methotrexate therapy in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transport of methotrexate, methotrexate polyglutamates, and 17beta-estradiol 17-(beta-D-glucuronide) by ABCG2: effects of acquired mutations at R482 on methotrexate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of this compound transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug absorption VIII: Kinetics of GI absorption of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Inducing Folate Stress In Vitro with Trimetrexate
Introduction
This compound is a potent, non-classical quinazoline-based folate antagonist.[1][2] Unlike traditional antifolates such as methotrexate, this compound is lipophilic, allowing it to passively diffuse across cell membranes without relying on the reduced folate carrier transport system.[1][3] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[4][5] This inhibition effectively depletes the intracellular pool of active tetrahydrofolate, inducing a state of folate stress that disrupts essential biosynthetic processes and leads to cell death.[3][4][6] This guide provides a comprehensive overview of this compound, its mechanism, and detailed protocols for its application in in vitro research to induce and study folate stress.
Core Mechanism of Action
This compound competitively binds to the active site of dihydrofolate reductase (DHFR), preventing the reduction of dihydrofolate (DHF) to its biologically active form, tetrahydrofolate (THF).[4][5] THF is an essential one-carbon donor required for a variety of metabolic processes, including:
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine), which are fundamental components of both DNA and RNA.[7]
-
Amino Acid Metabolism: The interconversion of certain amino acids, such as serine and glycine.[8]
By inhibiting DHFR, this compound leads to a rapid depletion of THF and its derivatives. This arrests DNA, RNA, and protein synthesis, ultimately triggering cell death, particularly in rapidly proliferating cells like cancer cells.[3][5]
Caption: Mechanism of this compound-induced folate stress via DHFR inhibition.
Quantitative Data: Potency and Cytotoxicity
This compound exhibits potent inhibition of DHFR across various species and demonstrates significant cytotoxicity against a range of cancer cell lines.
Table 1: this compound IC₅₀ Values for Dihydrofolate Reductase (DHFR)
| Target Enzyme Source | IC₅₀ Value (nM) | Citation(s) |
|---|---|---|
| Human DHFR | 4.74 | [9][10] |
| Toxoplasma gondii DHFR | 1.35 | [9][10] |
| Pneumocystis carinii DHFR | 26.1 |[11] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ / Effect | Concentration | Exposure Time | Citation(s) |
|---|---|---|---|---|---|
| SNU-C4 | Colon Cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [9] |
| NCI-H630 | Colon Cancer | 50-60% growth inhibition | 0.1 mM | 24 h | [9] |
| C4 Cells | (Not specified) | 42% lethality | 1 mM | 24 h | [9] |
| C4 Cells | (Not specified) | 50% lethality | 10 mM | 24 h | [9] |
| BOT-2 | Human Breast Cancer | Active (100% cell death) | Not specified | 144 h | [12] |
| CCRF-CEM | T-cell Leukemia | Sensitive | Not specified | Not specified |[13] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (e.g., this compound glucuronate).
-
Solvent: Reconstitute the powdered drug in sterile water or 5% dextrose to create a high-concentration stock solution (e.g., 10-20 mM).[14] Further dilutions should be made in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
2. General Protocol for Inducing Folate Stress in Cell Culture
This protocol provides a general framework. Optimal cell density, this compound concentration, and exposure time should be determined empirically for each cell line and experimental objective.
-
Step 1: Cell Seeding:
-
Culture cells in the appropriate medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a 37°C incubator with 5% CO₂.[15]
-
Seed cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
-
Step 2: this compound Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing the desired final concentrations of this compound. Prepare a range of serial dilutions to determine the optimal concentration for inducing folate stress (e.g., from nanomolar to micromolar range). Include a vehicle-only control (medium with the same amount of solvent used for the drug stock).
-
Note on Medium: The concentration of folic acid in the culture medium can significantly impact this compound's efficacy. Using folate-depleted or low-folate medium can enhance the drug's effect and induce a more severe state of folate stress.[16][17]
-
-
Step 3: Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired duration (e.g., 24, 48, 72 hours). The incubation time will depend on the cell line's doubling time and the specific endpoint being measured.[18]
-
-
Step 4: Endpoint Analysis:
-
After incubation, proceed with the desired assay to assess the effects of folate stress.
-
Caption: General experimental workflow for in vitro this compound treatment.
3. Protocols for Assessing Folate Stress
-
Cell Viability and Growth Inhibition Assays (e.g., MTT, Sulforhodamine B):
-
Following this compound treatment, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals (for MTT).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[19]
-
-
Quantification of Intracellular Folates (LC-MS/MS):
-
After treatment, wash cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Perform a cell count to normalize the sample.
-
Lyse the cells and extract the intracellular metabolites. Acidic extraction is often used to release folates from the cell matrix.[20]
-
Analyze the folate species (THF, DHF, etc.) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21] This allows for direct measurement of the depletion of the intracellular folate pool.
-
-
Analysis of Downstream Signaling:
-
Western Blot: Probe for markers of DNA damage (e.g., γH2AX), apoptosis (e.g., cleaved Caspase-3, PARP), or cell cycle arrest (e.g., p21, p27).
-
Flow Cytometry: Use propidium iodide staining to analyze cell cycle distribution or Annexin V/7-AAD staining to quantify apoptosis and necrosis.
-
qRT-PCR: Measure changes in the expression of genes involved in folate metabolism or stress response pathways. For example, severe folate restriction can lead to the upregulation of endogenous DHFR activity.[16][17]
-
References
- 1. This compound: clinical development of a nonclassical antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Severe folate restriction results in depletion of and alteration in the composition of the intracellular folate pool, moderate sensitization to methotrexate and this compound, upregulation of endogenous DHFR activity, and overexpression of metallothionein II and folate receptor alpha that, upon folate repletion, confer drug resistance to CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholar.harvard.edu [scholar.harvard.edu]
- 19. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchwithrutgers.com [researchwithrutgers.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Trimetrexate's Impact on Purine and Pyrimidine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate, a potent lipophilic quinazoline derivative, functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This inhibition disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for key enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides. Consequently, this compound leads to the depletion of nucleotide pools essential for DNA and RNA synthesis, ultimately inducing cytotoxicity in rapidly proliferating cells. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying this compound's effects, detailed experimental protocols for assessing its impact, and a summary of its cytotoxic activity in various cancer cell lines.
Introduction
Nucleotide biosynthesis is a fundamental cellular process critical for cell growth, proliferation, and survival. It comprises two main pathways: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides. The de novo pathways of both purine and pyrimidine synthesis are heavily reliant on one-carbon metabolism, for which tetrahydrofolate (THF) and its derivatives are essential cofactors.
This compound is a non-classical folate antagonist that inhibits dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[1][2] Unlike classical antifolates such as methotrexate, this compound's lipophilic nature allows it to readily cross cell membranes, independent of the reduced folate carrier (RFC) transport system. This property contributes to its broad spectrum of activity, including against cells that have developed resistance to methotrexate via impaired transport.[3] By depleting the intracellular pool of THF, this compound indirectly inhibits several key enzymes in nucleotide biosynthesis, leading to cell cycle arrest and apoptosis.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary molecular target of this compound is dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of DHF to THF. THF is then converted into various one-carbon-carrying derivatives, such as N⁵,N¹⁰-methylenetetrahydrofolate and N¹⁰-formyltetrahydrofolate, which are indispensable for nucleotide synthesis.
This compound competitively binds to the active site of DHFR, preventing the binding of its natural substrate, DHF. This leads to an accumulation of DHF and a depletion of THF and its derivatives. The lack of THF stalls critical one-carbon transfer reactions in both purine and pyrimidine biosynthesis.
Effect on Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines involves the formation of the pyrimidine ring first, which is then attached to a ribose-5-phosphate moiety. The key regulatory step affected by this compound is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS).
Thymidylate synthase utilizes N⁵,N¹⁰-methylenetetrahydrofolate as a one-carbon donor to methylate dUMP to dTMP. In this process, N⁵,N¹⁰-methylenetetrahydrofolate is oxidized to DHF. The regeneration of THF from DHF by DHFR is therefore essential to maintain the supply of N⁵,N¹⁰-methylenetetrahydrofolate for continuous dTMP synthesis.
By inhibiting DHFR, this compound causes a depletion of the THF pool, which in turn reduces the availability of N⁵,N¹⁰-methylenetetrahydrofolate. This substrate limitation leads to the inhibition of thymidylate synthase, resulting in an accumulation of dUMP and a decrease in dTMP levels. The depletion of dTMP, a direct precursor of deoxythymidine triphosphate (dTTP), disrupts DNA synthesis and repair, leading to what is often termed "thymineless death."
Caption: Inhibition of Pyrimidine Biosynthesis by this compound.
Effect on Purine Biosynthesis
The de novo synthesis of purines involves the stepwise assembly of the purine ring on a ribose-5-phosphate backbone. This complex pathway requires two one-carbon transfer reactions, both of which are dependent on a derivative of THF, specifically N¹⁰-formyltetrahydrofolate.
The two key enzymes in the de novo purine synthesis pathway that are indirectly inhibited by this compound are:
-
Glycinamide ribonucleotide (GAR) transformylase (GARTF): This enzyme catalyzes the formylation of GAR to formylglycinamide ribonucleotide (FGAR), incorporating the C8 atom of the purine ring.
-
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC): This enzyme catalyzes the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), which provides the C2 atom of the purine ring.
The depletion of THF due to DHFR inhibition by this compound leads to a reduced supply of N¹⁰-formyltetrahydrofolate, thereby inhibiting both GARTF and ATIC. This dual blockade of the de novo purine synthesis pathway results in a decreased production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of ATP and GTP pools disrupts RNA and DNA synthesis, as well as numerous other cellular processes that require these high-energy molecules.
Caption: Inhibition of Purine Biosynthesis by this compound.
Quantitative Data
The inhibitory effects of this compound on DHFR and its cytotoxic effects on various cancer cell lines have been quantified.
| Parameter | Organism/Cell Line | Value | Reference |
| IC₅₀ (DHFR) | Human | 4.74 nM | [4] |
| IC₅₀ (DHFR) | Toxoplasma gondii | 1.35 nM | [4] |
| IC₅₀ | A549 (Lung Carcinoma) | 0.6 - 18.1 x 10⁻³ µM (24-72h) | [4] |
| IC₅₀ | MCF-7 (Breast Cancer) | > 1000 µM (24h), 10.5 µM (24h) | [4] |
| IC₅₀ | DU-145 (Prostate Cancer) | 126.2 ± 4.4 µM (24h), 10.1 ± 2.9 x 10⁻³ µM (24h), 53.6 ± 0.40 µM (72h) | [4] |
| IC₅₀ | WM2664 (Melanoma) | 229.3 ± 25.9 µM (24h), 6.2 ± 2.4 x 10⁻³ µM (24h), 212.2 ± 10.5 µM (72h) | [4] |
| IC₅₀ | MDA-MB-468 (Breast Cancer) | 24.12 ± 1.1 µM | [4] |
Leucovorin Rescue Mechanism
High-dose this compound therapy can lead to significant toxicity in normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. To mitigate these side effects, this compound is often co-administered with leucovorin (folinic acid). Leucovorin is a 5-formyl derivative of THF and can be readily converted to other active THF cofactors within the cell, bypassing the DHFR-mediated step.[1][5]
Normal cells can efficiently take up leucovorin via the reduced folate carrier and utilize it to replenish the THF pool, thereby rescuing them from the effects of DHFR inhibition. In contrast, some tumor cells and microorganisms like Pneumocystis jirovecii have less efficient or absent transport systems for leucovorin, leading to a selective therapeutic window.[5][6]
Experimental Protocols
Measurement of Intracellular Nucleotide Pools by HPLC
This protocol describes a general method for the extraction and quantification of intracellular purine and pyrimidine nucleotides using high-performance liquid chromatography (HPLC).
Materials:
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide separation
-
Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP, dUMP)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for the desired time period.
-
Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction) containing the nucleotides.
-
-
Neutralization:
-
Neutralize the supernatant by adding KOH to a final pH of 6.5-7.0. The precise amount of KOH should be predetermined.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a defined volume of the neutralized extract onto the HPLC column.
-
Use a suitable mobile phase gradient to separate the nucleotides. A common mobile phase consists of a low concentration of a buffer (e.g., potassium phosphate) and a high concentration of the same buffer, with a gradient elution.
-
Detect the nucleotides by their UV absorbance at 254 nm or 260 nm.
-
-
Quantification:
-
Generate standard curves for each nucleotide using known concentrations of the standards.
-
Calculate the concentration of each nucleotide in the samples by comparing their peak areas to the standard curves.
-
Normalize the nucleotide concentrations to the total protein content or cell number of the initial cell pellet.
-
Deoxyuridine (dU) Suppression Test
This assay assesses the integrity of the de novo dTMP synthesis pathway by measuring the ability of non-radiolabeled deoxyuridine to suppress the incorporation of radiolabeled thymidine into DNA.[7][8]
Materials:
-
Cell culture medium
-
This compound
-
Deoxyuridine (dU)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA), 10%
-
Ethanol, 70%
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment: Culture cells in suspension or as adherent monolayers. Pre-treat the cells with this compound or a vehicle control for a specified duration.
-
Deoxyuridine and Thymidine Incubation:
-
Add a high concentration of non-radiolabeled dU to the cell cultures.
-
Simultaneously, add a low concentration of [³H]-Thymidine.
-
Incubate the cells for a defined period (e.g., 1-2 hours) to allow for nucleotide uptake and incorporation into DNA.
-
-
Termination of Incorporation and DNA Precipitation:
-
Stop the reaction by adding ice-cold PBS and harvesting the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA.
-
Wash the precipitate with 70% ethanol to remove unincorporated [³H]-Thymidine.
-
-
Quantification:
-
Solubilize the DNA pellet.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation of dU Suppression:
-
Calculate the percentage of dU suppression as follows: % Suppression = [1 - (cpm with dU / cpm without dU)] x 100
-
A reduced dU suppression in this compound-treated cells indicates an inhibition of the de novo dTMP synthesis pathway.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effects of an antifolate drug like this compound.
Caption: Workflow for Evaluating this compound's Effects.
Conclusion
This compound exerts its cytotoxic effects by potently inhibiting dihydrofolate reductase, leading to a profound disruption of both purine and pyrimidine biosynthesis. The resulting depletion of essential nucleotide precursors for DNA and RNA synthesis makes it an effective agent against rapidly proliferating cancer cells and certain pathogenic microorganisms. The detailed understanding of its mechanism of action, coupled with quantitative assays to measure its impact on nucleotide metabolism, is crucial for the rational design of therapeutic strategies and the development of novel antifolate agents. The leucovorin rescue strategy highlights the importance of understanding the differential transport and metabolic pathways between normal and cancerous cells, offering a means to enhance the therapeutic index of this compound. Further research into the precise quantitative changes in nucleotide pools and the development of more sophisticated analytical techniques will continue to refine our understanding and application of this important class of drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] Deoxyuridine suppression test: a comparison of two methods and effect of thymidine on the incorporation of 3H-deoxyuridine into DNA in human bone marrow cells. | Semantic Scholar [semanticscholar.org]
- 3. Correlates of severe or life-threatening toxic effects from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]
- 6. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The deoxyuridine suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyuridine suppression: biochemical basis and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimetrexate's Efficacy in Methotrexate-Resistant Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methotrexate (MTX), a cornerstone of chemotherapy, faces a significant challenge in the form of tumor resistance, which can be intrinsic or acquired. This resistance largely stems from impaired drug transport into cancer cells, decreased polyglutamylation, or alterations in the target enzyme, dihydrofolate reductase (DHFR). Trimetrexate (TMQ), a non-classical antifolate, has emerged as a promising agent to overcome these resistance mechanisms. Its lipophilic nature allows it to bypass the reduced folate carrier (RFC), the primary transporter for MTX that is often downregulated in resistant tumors. Furthermore, this compound's activity is independent of polyglutamylation, another common resistance pathway. This guide provides an in-depth analysis of this compound's activity in MTX-resistant tumors, presenting comparative quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.
The Challenge of Methotrexate Resistance
The efficacy of methotrexate is contingent on its cellular uptake and subsequent metabolic activation. Resistance can arise through several key mechanisms:
-
Impaired Cellular Uptake: The primary mechanism of MTX entry into cells is via the reduced folate carrier (RFC)[1]. A frequent cause of both intrinsic and acquired resistance is the decreased expression or functional impairment of the RFC, leading to reduced intracellular drug concentrations[2][3][4].
-
Defective Polyglutamylation: Once inside the cell, MTX is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS)[1]. These polyglutamated forms are more potent inhibitors of DHFR and are retained within the cell for longer periods. Decreased FPGS activity or increased activity of the enzyme that reverses this process, γ-glutamyl hydrolase (GGH), results in poor drug retention and resistance[2][5].
-
Alterations in Dihydrofolate Reductase (DHFR): Overexpression of DHFR, often due to gene amplification, can titrate out the inhibitory effect of MTX[2][3][6]. Additionally, mutations in the DHFR gene can reduce the binding affinity of MTX to the enzyme, rendering it less effective[1][6].
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as those from the ATP-binding cassette (ABC) transporter family, can actively pump MTX out of the cell, contributing to resistance[1].
This compound: A Strategy to Circumvent Resistance
This compound is a potent, non-classical inhibitor of DHFR that shares the same intracellular target as methotrexate but possesses distinct pharmacological properties that allow it to overcome common resistance mechanisms[7].
-
RFC-Independent Uptake: As a lipophilic molecule, this compound does not rely on the RFC for cellular entry and can diffuse across the cell membrane[8][9]. This characteristic is crucial for its activity in tumors with impaired RFC function[10][11].
-
No Requirement for Polyglutamylation: this compound is not a substrate for FPGS and therefore does not undergo polyglutamylation[7][9]. Its cytotoxic effect is not dependent on this metabolic activation step, making it effective in tumors with deficient polyglutamylation[7].
Quantitative Comparison of this compound and Methotrexate Activity
The following tables summarize the in vitro cytotoxicity of this compound and methotrexate in various cancer cell lines, including those with defined mechanisms of methotrexate resistance.
Table 1: Comparative IC50 Values in Methotrexate-Sensitive and -Resistant Leukemia Cell Lines
| Cell Line | Resistance Mechanism | Methotrexate IC50 (µM) | This compound IC50 (µM) | Fold-Resistance (MTX) | Fold-Cross-Resistance (TMQ) |
| CCRF-CEM (Parental) | - | 0.02 | 0.01 | - | - |
| CEM/MTX-R | Defective Transport | >10 | 0.015 | >500 | 1.5 |
| CCRF-CEM/MTX60-PGA | Impaired Transport | ~1.2 | ~0.02 | ~60 | ~1 |
| CCRF-CEM/MTX5000-PGA | Impaired Transport & DHFR Amplification | >100 | ~0.02 | >5000 | ~1 |
| CEM-RF | Expresses RFC | 0.98 (4h exposure) | 7.5 (4h exposure) | - | - |
| CEM-FBP | Lacks RFC | 251 (4h exposure) | 0.059 (4h exposure) | 256 | 0.008 |
Data compiled from multiple sources, including[2][12]. Fold-resistance and cross-resistance are calculated relative to the parental cell line.
Table 2: Activity of this compound in Other Methotrexate-Resistant Tumor Models
| Tumor Type | Resistance Feature | Observation |
| Murine Leukemia (L1210) | Altered Transport | This compound required a 5,000-fold lower concentration than MTX for 50% growth inhibition. |
| Human Breast Cancer (BOT-2) | Poor Penetration | This compound was active, while methotrexate was inactive.[8] |
| Human Osteosarcoma | Defective MTX Transport | Cell lines with defective MTX transport were not cross-resistant to this compound.[12] |
| Human Lymphoma (RAJI/MTX-R) | DHFR Overproduction | Showed significant cross-resistance to this compound.[12] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH solution (e.g., 10 mM stock)
-
Dihydrofolic acid (DHFA) substrate (e.g., 10 mM stock)
-
Purified DHFR enzyme or cell lysate
-
This compound and Methotrexate stock solutions
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing DHFR Assay Buffer, NADPH (final concentration ~100 µM), and the desired concentration of this compound, methotrexate, or a vehicle control.
-
Add the DHFR enzyme or cell lysate to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHFA substrate (final concentration ~50 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Cytotoxicity (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound and Methotrexate stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and methotrexate in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various drug concentrations. Include a no-drug control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours.
-
If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Reduced Folate Carrier (RFC) Transport Assay
This assay measures the uptake of a radiolabeled substrate, such as [3H]-methotrexate, to assess the function of the RFC.
Materials:
-
Cancer cell lines
-
Uptake buffer (e.g., HEPES-buffered saline, pH 7.4)
-
[3H]-Methotrexate
-
Unlabeled methotrexate (for competition studies)
-
Ice-cold stop buffer (e.g., PBS with 10 mM unlabeled methotrexate)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Wash the cells with uptake buffer.
-
Initiate the transport assay by adding uptake buffer containing a known concentration of [3H]-methotrexate.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells multiple times with ice-cold stop buffer.
-
Lyse the cells (e.g., with a solution of 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
Visualizing the Mechanisms and Workflows
Folate Metabolism and Antifolate Action
The following diagram illustrates the central role of DHFR in folate metabolism and the inhibitory action of methotrexate and this compound.
Caption: Inhibition of DHFR by methotrexate and this compound blocks the regeneration of THF, disrupting DNA synthesis.
Mechanisms of Methotrexate Resistance and this compound's Bypass Strategy
This diagram outlines the primary mechanisms of methotrexate resistance and how this compound's properties allow it to circumvent these hurdles.
Caption: this compound bypasses RFC- and FPGS-mediated methotrexate resistance through passive diffusion.
Experimental Workflow for Assessing Antifolate Cytotoxicity
This diagram illustrates the sequential steps involved in determining the cytotoxic effects of antifolates on cancer cell lines.
Caption: A typical workflow for determining the IC50 values of antifolates using the MTT assay.
Conclusion
This compound demonstrates significant activity in methotrexate-resistant tumors, particularly when resistance is mediated by impaired drug transport or deficient polyglutamylation. Its distinct pharmacological profile allows it to circumvent these common mechanisms of resistance. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to address the challenge of antifolate resistance in cancer therapy. Further investigation into the clinical application of this compound in patient populations with tumors exhibiting these specific resistance profiles is warranted.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity of methotrexate and this compound and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioivt.com [bioivt.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ebiohippo.com [ebiohippo.com]
- 10. researchgate.net [researchgate.net]
- 11. The reduced folate carrier (RFC) is cytotoxic to cells under conditions of severe folate deprivation. RFC as a double edged sword in folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human RFC1(Reduced Folate Carrier 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
An In-depth Technical Guide to the Biochemical Pharmacology of Lipophilic Antifolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolates are a class of antimetabolite drugs that function by antagonizing the actions of folic acid, an essential B vitamin crucial for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] For decades, classical antifolates like methotrexate (MTX) have been pivotal in cancer chemotherapy.[2] These agents are structurally analogous to folic acid, enabling their active transport into cells via the reduced folate carrier (RFC) and subsequent intracellular retention through polyglutamylation.[3][4] However, the clinical efficacy of classical antifolates can be compromised by the development of resistance, often through impaired cellular uptake, deficient polyglutamylation, or enhanced drug efflux.[5][6]
Lipophilic antifolates have emerged as a promising therapeutic strategy to circumvent these resistance mechanisms.[3][7] Characterized by their increased lipid solubility, these compounds can permeate cell membranes via passive diffusion, thereby bypassing the RFC-dependent uptake pathway.[3] Moreover, they are typically not substrates for the polyglutamylation process, altering their intracellular pharmacokinetics compared to classical antifolates.[2][5] This technical guide provides a comprehensive examination of the biochemical pharmacology of lipophilic antifolates, detailing their mechanism of action, structure-activity relationships, cellular transport and metabolism, and mechanisms of resistance. Detailed experimental protocols and a compilation of quantitative data are included to facilitate further research and development of this important class of therapeutic agents.
Mechanism of Action
The principal mechanism of action for the majority of lipophilic antifolates is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][7] DHFR plays a critical role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] THF and its derivatives are vital cofactors that donate one-carbon units for the biosynthesis of purine nucleotides and thymidylate, the essential building blocks of DNA and RNA.[9][10]
By inhibiting DHFR, lipophilic antifolates lead to a depletion of the intracellular THF pool. This, in turn, disrupts the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA replication and cell division, a phenomenon often termed "thymineless death".[1][9]
Signaling Pathway of Folate Metabolism and DHFR Inhibition
The following diagram illustrates the pivotal role of DHFR within the folate metabolic pathway and highlights the inhibitory action of lipophilic antifolates.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Lipophilic Antifolates.
Structure-Activity Relationships
The defining characteristic of lipophilic antifolates, their lipophilicity, is central to their pharmacological profile. This property is typically achieved through the incorporation of aromatic moieties and the conspicuous absence of the glutamate tail that is characteristic of classical antifolates and required for polyglutamylation.[7] Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the inhibitory potency of these compounds against DHFR is significantly influenced by both their molecular shape and their degree of hydrophobicity.[5]
Cellular Transport and Metabolism
A key pharmacological advantage of lipophilic antifolates lies in their mechanism of cellular entry. In contrast to classical antifolates, which are dependent on the RFC for active transport, lipophilic agents predominantly traverse the cell membrane via passive diffusion.[3] This mode of entry enables them to effectively bypass a primary mechanism of methotrexate resistance.[3]
Cellular Transport Mechanisms: Classical vs. Lipophilic Antifolates
The diagram below contrasts the distinct cellular uptake and retention pathways of classical and lipophilic antifolates.
Caption: Cellular uptake of classical vs. lipophilic antifolates.
Generally, lipophilic antifolates are not substrates for folylpolyglutamate synthetase (FPGS), the enzyme that catalyzes polyglutamylation.[5] Consequently, their intracellular retention is not enhanced by this mechanism, and their steady-state intracellular concentration is largely determined by the equilibrium of passive diffusion across the cell membrane.
Mechanisms of Resistance
Despite their design to overcome classical antifolate resistance, acquired resistance to lipophilic agents can also emerge. Established mechanisms of resistance include:
-
Overexpression or Mutation of DHFR: An increase in the amount of the target enzyme or mutations that decrease the binding affinity of the inhibitor are common resistance mechanisms for all DHFR-targeting drugs.[1]
-
Enhanced Drug Efflux: Although they do not utilize the RFC for influx, certain lipophilic antifolates can be recognized and exported from the cell by other efflux transporters, such as P-glycoprotein.
-
Lysosomal Sequestration: The lipophilic and weakly basic properties of some of these compounds can lead to their accumulation and sequestration within acidic intracellular compartments like lysosomes, thereby reducing their cytosolic concentration and availability to inhibit DHFR.[11]
Quantitative Data
The following tables provide a summary of key quantitative parameters for a selection of lipophilic antifolates.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Source of DHFR | Ki (nM) | IC50 (nM) |
| Trimetrexate | Human | 0.04[11] | 1.4 (T. gondii)[12] |
| Piritrexim | T. gondii | - | 17[13] |
| Piritrexim | P. carinii | - | 31[13] |
| Compound 10 | P. carinii | - | 12[4] |
| Compound 10 | T. gondii | - | 6.4[4] |
| *Compound 10 is 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline[4] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | Various cancer cell lines | Potent at nanomolar concentrations[11] |
| Piritrexim | Various cancer cell lines | - |
| Thieno[2,3-d]pyrimidine derivative 20 | SNB-75 (CNS Cancer) | 0.20 (DHFR inhibition)[13] |
| Caffeic acid derivative CE11 | MCF-7 (Breast Cancer) | 5.37 |
| Pyridopyrimidine derivative 14 | - | 0.46 (DHFR inhibition)[3] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is based on established methodologies and commercially available assay kits.[8]
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to THF. An inhibitor's potency is determined by its ability to reduce the rate of this reaction.
Materials:
-
Purified recombinant human DHFR
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)
-
NADPH solution (e.g., 10 mM stock)
-
Dihydrofolate (DHF) solution (e.g., 10 mM stock in DMSO)
-
Test compounds (lipophilic antifolates) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with 340 nm reading capability
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, a final concentration of 100 µM NADPH, and varying concentrations of the test compound (or DMSO as a vehicle control).
-
Add purified DHFR enzyme to a final concentration of approximately 0.2 µM to each well.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding DHF to a final concentration of 100 µM.
-
Immediately begin kinetic reading, measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This is a standard colorimetric assay to evaluate the effect of a compound on cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
Lipophilic antifolate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader with 570 nm reading capability
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Expose the cells to a range of concentrations of the lipophilic antifolate for 48-72 hours. Include a vehicle control (DMSO).
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Measurement of Intracellular Drug Concentration
This protocol outlines a general method for the quantification of intracellular lipophilic antifolate accumulation.
Principle: Cells are exposed to the drug, and after removing the extracellular drug, the cells are lysed. The drug concentration within the cell lysate is then quantified using a highly sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cancer cell line
-
Lipophilic antifolate
-
Cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge
-
LC-MS system
Procedure:
-
Culture cells in a suitable plate to the desired confluency.
-
Incubate the cells with a defined concentration of the lipophilic antifolate for a specified duration.
-
To terminate the uptake, aspirate the drug-containing medium and rapidly wash the cell monolayer with ice-cold PBS.
-
Lyse the cells by adding an appropriate lysis buffer and using a cell scraper.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet insoluble debris.
-
Analyze the supernatant for drug content using a validated LC-MS method.
-
Normalize the intracellular drug concentration to the total protein content of the lysate, determined by a standard protein assay.
Experimental Workflow
The following flowchart depicts a representative preclinical discovery and evaluation pipeline for a novel lipophilic antifolate.
Caption: Preclinical evaluation workflow for a novel lipophilic antifolate.
Conclusion
Lipophilic antifolates constitute a significant evolution in the design of DHFR inhibitors, offering a rational approach to overcoming established mechanisms of resistance to classical antifolates. Their distinct biochemical and pharmacological properties, most notably their mode of cellular entry, establish them as a valuable class of antineoplastic agents. This guide has provided an in-depth analysis of their pharmacology, supplemented with actionable experimental protocols and quantitative data to aid in the ongoing research and development of these compounds. A thorough understanding of their mechanism of action, potential resistance pathways, and a rigorous preclinical evaluation are paramount for the successful clinical translation of the next generation of lipophilic antifolates.
References
- 1. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-5-chloroquinazoline analogues of this compound and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical pharmacology of the lipophilic antifolate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilic antifolates as agents against opportunistic infections. 1. Agents superior to this compound and piritrexim against Toxoplasma gondii and Pneumocystis carinii in in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Trimetrexate in Combination with 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate (TMTX), a non-classical folate antagonist, has been investigated as a biochemical modulator of 5-fluorouracil (5-FU) in various cancer types, particularly colorectal cancer. Unlike classical antifolates such as methotrexate (MTX), this compound does not require active transport into cells and is not a substrate for polyglutamylation, which may lead to a different spectrum of activity and toxicity. The combination of this compound and 5-fluorouracil has been explored in preclinical and clinical settings with the aim of enhancing the cytotoxic effects of 5-FU. Research has demonstrated that the synergistic interaction between these two agents is highly dependent on the sequence and schedule of administration, with pretreatment of this compound showing optimal enhancement of 5-FU's anticancer activity.[1] This document provides a detailed overview of the research on this drug combination, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
The synergistic cytotoxicity of this compound and 5-fluorouracil is primarily attributed to the biochemical modulation of 5-FU metabolism by this compound.
This compound's Role: this compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). Inhibition of DHFR leads to a depletion of reduced folate cofactors, which are essential for the de novo synthesis of purines and thymidylate. This disruption in purine synthesis results in an intracellular accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP).[1]
5-Fluorouracil's Activation and Action: 5-Fluorouracil is a prodrug that requires conversion to its active metabolites to exert its cytotoxic effects. The elevated levels of PRPP induced by this compound facilitate the conversion of 5-FU to 5-fluorouridine-5'-monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). FUMP is subsequently phosphorylated to 5-fluorouridine-5'-diphosphate (FUDP) and then to 5-fluorouridine-5'-triphosphate (FUTP), which can be incorporated into RNA, leading to RNA damage and inhibition of protein synthesis. Alternatively, FUMP can be converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a "thymineless death" due to the depletion of dTTP and the accumulation of dUTP, which can be misincorporated into DNA, leading to DNA fragmentation and apoptosis.
The sequential administration of this compound prior to 5-FU is critical for this synergistic effect. Pre-exposure to this compound allows for the accumulation of PRPP, which then enhances the activation of subsequently administered 5-FU to its cytotoxic metabolites.
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of this compound and 5-fluorouracil.
Table 1: Preclinical In Vitro and In Vivo Data
| Cell Line/Model | Assay Type | This compound (TMTX) Concentration | 5-Fluorouracil (5-FU) Concentration | Key Findings | Reference |
| Chinese Hamster Ovary (CHO) cells | Clonogenic Survival Assay | 25 µM | 125 or 250 µM | Synergistic cell killing observed only when cells were pre-exposed to TMTX for 2-4 hours. | [1] |
| P388 Leukemia (in vivo) | Increased Lifespan | 31 mg/kg (TMTX) | 33 mg/kg (5-FU) | "5-FU last" sequence produced a 183% increased lifespan compared to 111% for 5-FU alone. | |
| HCT-8 Human Colon Adenocarcinoma | Cell Kill Assay | Equitoxic concentrations | Equitoxic concentrations | Synergistic cell kill with TMTX followed by 5-FU. |
Table 2: Clinical Trial Data in Advanced Colorectal Cancer
| Study Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Toxicities (Grade 3/4) | Reference |
| Phase I | TMTX (3.0-14.0 mg/m²/day x 5) + 5-FU (400 mg/m²/day x 5) every 28 days | 34 | Not Reported | Not Reported | Not Reported | Myelosuppression, Mucositis | [2] |
| Phase II | TMTX (110 mg/m² IV day 1) + Leucovorin (200 mg/m² IV day 2) + 5-FU (500 mg/m² IV day 2), weekly for 6 weeks every 8 weeks | 36 (30 assessable for response) | 50% (7% CR, 43% PR) | Not Reported | 53.4 weeks | Diarrhea (58%), Nausea (34%) | [3] |
| Phase II | TMTX (110 mg/m² IV) + Leucovorin (50 mg/m² IV) + 5-FU (900 mg/m² IV bolus), every 2 weeks | 36 (34 assessable for response) | 15% (3% CR, 12% PR) | 4 months | 11 months | Mucositis, Leukopenia (44%), Neutropenia (53%) | [4] |
| Phase III (Randomized) | TMTX (110 mg/m²) + 5-FU/LV vs. 5-FU/LV | 365 | Comparable between arms | 5.4 months vs. 4.1 months (P=0.03) | 13.4 months vs. 10.5 months (P=0.08) | Diarrhea (30% vs. 22%) | [5] |
| Phase III (Randomized) | TMTX vs. 5-FU | TMTX (q2w): 71, TMTX (daily x5): 29, 5-FU: 62 | 6% (TMTX q2w), 0% (TMTX daily x5), 18% (5-FU) | Not Reported | 10.3 months (TMTX q2w), 8.7 months (TMTX daily x5), 13.6 months (5-FU) | More common with TMTX | [6] |
CR: Complete Response, PR: Partial Response, LV: Leucovorin
Experimental Protocols
In Vitro Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound and 5-fluorouracil, alone and in combination, on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
5-Fluorouracil (stock solution in DMSO or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 5-fluorouracil in complete medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, to test for sequence-dependent synergy, pre-treat cells with this compound for a specified time (e.g., 4 hours) by adding 50 µL of the this compound dilution. After the pre-treatment period, add 50 µL of the 5-FU dilution.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug and the combination.
-
Synergy can be quantified using methods like the Combination Index (CI) based on the Chou-Talalay method.[7]
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with this compound and 5-fluorouracil using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in culture plates with this compound, 5-fluorouracil, or the combination for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and 5-fluorouracil.[8][9][10][11][12]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
This compound and 5-fluorouracil
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Treatment:
-
Treat a sub-confluent monolayer of cells in a culture flask with the drugs (single agents or in sequence) for a specified duration (e.g., 24 hours).
-
-
Cell Plating:
-
After treatment, wash the cells with PBS, trypsinize, and prepare a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates containing fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
-
Staining and Counting:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound and 5-fluorouracil in a mouse xenograft model of colorectal cancer.[13][14][15][16][17]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Colorectal cancer cell line (e.g., HCT116, HT-29)
-
Matrigel (optional)
-
This compound and 5-fluorouracil for injection (formulated in a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, TMTX alone, 5-FU alone, TMTX + 5-FU).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
-
Drug Administration:
-
Administer this compound and 5-fluorouracil according to the planned schedule and route (e.g., intraperitoneal or intravenous injection). For sequential therapy, administer this compound a specified time before 5-fluorouracil. Dosing will need to be optimized based on the specific model and drug tolerability.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the general health of the mice (body weight, signs of distress).
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or when mice show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to visualize the mechanism of action and experimental workflows.
Caption: Mechanism of synergistic action between this compound and 5-Fluorouracil.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Sequence and schedule-dependent synergy of this compound in combination with 5-fluorouracil in vitro and in mice [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical and pharmacologic trial of this compound in combination with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound, fluorouracil, and leucovorin for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double modulation of 5-fluorouracil by this compound and leucovorin in patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as biochemical modulator of 5-fluorouracil/leucovorin in advanced colorectal cancer: final results of a randomised European study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of two schedules of this compound versus 5-fluorouracil in advanced colorectal cancer: a Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 14. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemotherapy of human colorectal tumor xenografts in athymic mice with clinically active drugs: 5-fluorouracil and 1-3-bis-(-2-chloroethyl)-1-nitrosourea (BCNU). Comparison with doxorubicin derivatives: 4'deoxydoxorubicin and 4'-O-methyldoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Trimetrexate Dose-Response in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimetrexate (TMQ) is a lipophilic antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] Unlike methotrexate, its lipophilic nature allows it to enter cells without relying on the reduced folate carrier transport mechanism.[2] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, this compound disrupts these processes, leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism makes this compound a compound of interest in cancer therapy, including for breast cancer. Preliminary clinical trials have indicated its activity against breast tumors.[1]
These application notes provide a detailed protocol for determining the dose-response curve of this compound in the MCF-7 human breast cancer cell line.
Data Presentation
| This compound Concentration (µM) | % Cell Viability (Mean) | % Cell Viability (Stdev) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the folate synthesis pathway through the competitive inhibition of dihydrofolate reductase (DHFR). This disruption of the pathway leads to a reduction in the precursors necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound in MCF-7 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials and Reagents
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
The following diagram outlines the workflow for the MCF-7 cell viability assay.
References
Application Notes and Protocols for Trimetrexate Treatment of Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the treatment of cultured mammalian cells with Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR). This compound disrupts the folate metabolic pathway, leading to the depletion of essential precursors for DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1] These application notes include quantitative data on the cytotoxic effects of this compound across a panel of human cancer cell lines, detailed experimental protocols for assessing cell viability, apoptosis, and cell cycle distribution, and a visual representation of the proposed signaling pathway.
Introduction
This compound is a non-classical folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1] By competitively inhibiting DHFR, this compound leads to a depletion of intracellular THF, thereby disrupting DNA replication and cell proliferation.[1] This mechanism makes this compound an effective agent for targeting rapidly dividing cells, such as cancer cells.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as GI50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (-logM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.60 |
| HL-60(TB) | Leukemia | 7.91 |
| K-562 | Leukemia | 7.74 |
| MOLT-4 | Leukemia | 7.64 |
| RPMI-8226 | Leukemia | 7.59 |
| SR | Leukemia | 7.70 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 7.52 |
| EKVX | Non-Small Cell Lung Cancer | 7.37 |
| HOP-62 | Non-Small Cell Lung Cancer | 7.41 |
| HOP-92 | Non-Small Cell Lung Cancer | 7.48 |
| NCI-H226 | Non-Small Cell Lung Cancer | 7.42 |
| NCI-H23 | Non-Small Cell Lung Cancer | 7.49 |
| NCI-H322M | Non-Small Cell Lung Cancer | 7.44 |
| NCI-H460 | Non-Small Cell Lung Cancer | 7.54 |
| NCI-H522 | Non-Small Cell Lung Cancer | 7.57 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 7.47 |
| HCC-2998 | Colon Cancer | 7.43 |
| HCT-116 | Colon Cancer | 7.50 |
| HCT-15 | Colon Cancer | 7.38 |
| HT29 | Colon Cancer | 7.45 |
| KM12 | Colon Cancer | 7.40 |
| SW-620 | Colon Cancer | 7.46 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 7.35 |
| SF-295 | CNS Cancer | 7.44 |
| SF-539 | CNS Cancer | 7.39 |
| SNB-19 | CNS Cancer | 7.36 |
| SNB-75 | CNS Cancer | 7.42 |
| U251 | CNS Cancer | 7.33 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.51 |
| MALME-3M | Melanoma | 7.49 |
| M14 | Melanoma | 7.53 |
| SK-MEL-2 | Melanoma | 7.48 |
| SK-MEL-28 | Melanoma | 7.47 |
| SK-MEL-5 | Melanoma | 7.50 |
| UACC-257 | Melanoma | 7.45 |
| UACC-62 | Melanoma | 7.46 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 7.41 |
| OVCAR-3 | Ovarian Cancer | 7.44 |
| OVCAR-4 | Ovarian Cancer | 7.42 |
| OVCAR-5 | Ovarian Cancer | 7.39 |
| OVCAR-8 | Ovarian Cancer | 7.40 |
| NCI/ADR-RES | Ovarian Cancer | 7.29 |
| SK-OV-3 | Ovarian Cancer | 7.38 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 7.55 |
| A498 | Renal Cancer | 7.52 |
| ACHN | Renal Cancer | 7.58 |
| CAKI-1 | Renal Cancer | 7.56 |
| RXF 393 | Renal Cancer | 7.53 |
| SN12C | Renal Cancer | 7.54 |
| TK-10 | Renal Cancer | 7.51 |
| UO-31 | Renal Cancer | 7.57 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 7.43 |
| DU-145 | Prostate Cancer | 7.45 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 7.50 |
| MDA-MB-231/ATCC | Breast Cancer | 7.48 |
| HS 578T | Breast Cancer | 7.46 |
| BT-549 | Breast Cancer | 7.44 |
| T-47D | Breast Cancer | 7.49 |
| MDA-MB-435 | Breast Cancer | 7.47 |
Data obtained from the NCI-60 Developmental Therapeutics Program database for this compound (NSC 352122). The GI50 is the concentration required to inhibit cell growth by 50%. The values are presented as the negative logarithm of the molar concentration (-logM).
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cultured cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) at a density that allows for logarithmic growth during the course of the experiment.
-
Adherence: Allow adherent cells to attach for 24 hours in a humidified incubator at 37°C with 5% CO2. For suspension cells, proceed directly to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following the this compound treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V apoptosis detection methods.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for cell cycle analysis using propidium iodide.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers studying the effects of this compound on cultured cells. The inhibition of DHFR by this compound leads to a cascade of events, including the disruption of nucleotide synthesis, DNA damage, and the activation of cell cycle checkpoints and apoptotic pathways. The provided protocols for assessing cell viability, apoptosis, and cell cycle distribution will enable researchers to quantitatively evaluate the cellular response to this compound treatment. The NCI-60 data offers a valuable resource for comparing the sensitivity of various cancer cell lines to this potent antifolate agent.
References
Application Notes and Protocols for Trimetrexate IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation.[1] By competitively binding to DHFR, this compound disrupts the production of tetrahydrofolate, leading to the inhibition of purine and thymidylate synthesis, and ultimately resulting in cell cycle arrest and apoptosis.[1] This application note provides a summary of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a detailed protocol for determining these values using the MTT assay, and a visual representation of the experimental workflow and the underlying signaling pathway.
This compound IC50 Values in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The sensitivity of cancer cells to this compound can vary significantly across different cancer types and even between different cell lines of the same cancer type. The following table summarizes available IC50 values for this compound in various human cancer cell lines. It is important to note that experimental conditions such as exposure time and the specific assay used can influence the observed IC50 values.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Notes |
| Leukemia | CCRF-CEM (FBP) | 0.059 | 4 | Expressing folate-binding protein |
| CCRF-CEM (RF) | 7.5 | 4 | Expressing reduced folate carrier[1] | |
| Colon Cancer | SNU-C4 | Growth inhibited by 50-60% at 0.1 µM | 24 | Clonogenic survival not reduced at this concentration. |
| NCI-H630 | Growth inhibited by 50-60% at 0.1 µM | 24 | Clonogenic survival not reduced at this concentration. |
Note: The data for colon cancer cell lines SNU-C4 and NCI-H630 is presented as the concentration causing 50-60% growth inhibition rather than a formal IC50 value for clonogenic survival, as the original study distinguished between these two endpoints.
Experimental Protocol: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
This compound Mechanism of Action: DHFR Inhibition Pathway
Caption: this compound inhibits DHFR, blocking DNA/RNA synthesis.
References
Application Notes: Trimetrexate as a Tool for Studying Folate Metabolism
Introduction
Trimetrexate (TMQ) is a potent, non-classical folate antagonist that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] Unlike the classical antifolate methotrexate (MTX), this compound is lipophilic, allowing it to passively diffuse across cell membranes without relying on the reduced folate carrier (RFC) transport system.[3][4][5] This key difference makes this compound an invaluable tool for researchers, scientists, and drug development professionals studying various aspects of folate metabolism, particularly in contexts where transport-mediated uptake is a confounding factor, such as in MTX-resistant cells.[6][7] These notes provide detailed applications and protocols for using this compound to investigate folate-dependent pathways.
Mechanism of Action
This compound's primary mechanism of action is the tight-binding, competitive inhibition of DHFR.[6] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][8] THF and its derivatives, known as the folate pool, are essential cofactors for one-carbon transfer reactions. These reactions are critical for the de novo synthesis of purines and thymidylate (a pyrimidine), which are the necessary precursors for DNA and RNA synthesis.[8][9]
By inhibiting DHFR, this compound leads to a depletion of the intracellular THF pool. This disruption has several downstream consequences:
-
Inhibition of DNA Synthesis: The lack of THF cofactors halts the synthesis of thymidylate and purines, leading to cell cycle arrest, primarily in the S phase.[10][11]
-
Disruption of RNA and Protein Synthesis: The depletion of purines also interferes with RNA synthesis.[6]
-
Induction of Cell Death: Ultimately, the inability to synthesize nucleic acids and proteins leads to apoptotic cell death, particularly in rapidly proliferating cells.[4]
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.
Key Applications in Research
-
Inducing Acute Folate Deficiency: this compound can be used to rapidly deplete intracellular reduced folate pools to study the cellular response to folate stress. This is useful for investigating metabolic reprogramming, cell cycle checkpoints, and apoptosis induction.[12][13]
-
Studying Methotrexate Resistance: Because this compound enters cells via passive diffusion, it is effective against cell lines that have developed resistance to methotrexate due to impaired drug transport.[6][14] This allows researchers to isolate and study other resistance mechanisms, such as DHFR gene amplification or altered polyglutamylation.[7][14]
-
Investigating DHFR-Independent Folate Transport: By using this compound to block the intracellular folate pathway, researchers can study the activity and regulation of folate transport systems (e.g., RFC, proton-coupled folate transporter, and folate receptors) without the confounding effects of folate metabolism.
-
Probing One-Carbon Metabolism: As a potent inhibitor of a key enzyme in one-carbon metabolism, this compound serves as a tool to study the interconnectivity of pathways requiring one-carbon units, such as purine and thymidylate synthesis and the methionine cycle.[8][9]
Quantitative Data
Table 1: Enzyme Inhibition Data for this compound
| Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 | Citation(s) |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Human | 4 x 10⁻¹¹ M (0.04 nM) | - | [6] |
| Dihydrofolate Reductase (DHFR) | Pneumocystis carinii (human-derived) | 0.23 ± 0.03 nM | Nanomolar range |[15] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Citation(s) |
|---|---|---|
| Half-life | 11 - 20 hours | [1] |
| Plasma Clearance | 38 ± 15 mL/min/m² | [1] |
| 53 mL/min | [16] | |
| Route of Elimination | Primarily hepatic metabolism (O-demethylation) | [1][5] |
| Renal Excretion (unchanged) | < 5% - 30% | [1][5] |
| Volume of Distribution (steady-state) | 0.62 L/kg |[16] |
Experimental Protocols
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on DHFR activity by monitoring the oxidation of NADPH spectrophotometrically.
Caption: Workflow for a DHFR enzyme inhibition assay.
Methodology
-
Reagents and Materials:
-
Recombinant human DHFR enzyme.
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).
-
DHF (7,8-Dihydrofolic acid).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
-
-
Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor. b. In each well of the microplate, add the following in order:
- Assay Buffer.
- NADPH (to a final concentration of ~100 µM).
- This compound dilution or vehicle control.
- Recombinant DHFR enzyme (concentration to be optimized for a linear reaction rate). c. Incubate the plate for 5-10 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding DHF (to a final concentration of ~50 µM). e. Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+. f. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound. g. Determine the percent inhibition relative to the vehicle control and plot against the this compound concentration to calculate the IC50 value. For Ki determination, repeat the experiment at multiple substrate (DHF) concentrations and use appropriate kinetic models (e.g., Dixon or Henderson plots).[15]
Protocol 2: Analysis of Intracellular Folate Pool Depletion
This protocol describes how to treat cultured cells with this compound to induce folate deficiency and subsequently measure the intracellular folate species using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for analyzing this compound-induced folate depletion.
Methodology
-
Cell Culture and Treatment: a. Culture cells of interest (e.g., HeLa, CCRF-CEM) in appropriate growth medium to ~70-80% confluency. b. Treat the cells with a desired concentration of this compound (e.g., 10-500 nM, determined by prior cytotoxicity assays) or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Sample Preparation and Folate Extraction: [17][18] a. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells). Count the cells to normalize the final results. c. Immediately quench metabolic activity and extract folates by resuspending the cell pellet in a known volume of ice-cold extraction buffer (e.g., 80% methanol containing an antioxidant like ascorbic acid). d. Incubate the samples on ice for at least 30 minutes, with periodic vortexing, to ensure complete cell lysis and protein precipitation. e. Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Carefully collect the supernatant containing the extracted folates and transfer it to a new tube for LC-MS analysis.
-
LC-MS/MS Analysis: [17][19] a. Analyze the extracted samples using a validated LC-MS/MS method capable of separating and quantifying different folate species (e.g., THF, DHF, 5-methyl-THF, 5,10-methylene-THF). b. Use stable isotope-labeled internal standards for each folate species to ensure accurate quantification.[19] c. Normalize the quantified folate levels to the initial cell count to determine the amount of each folate species per cell. d. Compare the folate profiles of this compound-treated cells to control cells to determine the extent of depletion and any alterations in the composition of the folate pool.
Protocol 3: Cytotoxicity Assay in Methotrexate-Sensitive vs. -Resistant Cells
This protocol allows for the direct comparison of this compound's potency in parental (MTX-sensitive) cell lines and their MTX-resistant counterparts, highlighting this compound's ability to overcome transport-based resistance.
Methodology
-
Cell Lines:
-
Parental, MTX-sensitive cell line (e.g., CCRF-CEM).
-
Derived MTX-resistant subline known to have impaired folate transport (e.g., CCRF-CEM/MTX60-PGA).[14]
-
-
Reagents and Materials:
-
This compound.
-
Methotrexate (for comparison).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Microplate reader.
-
-
Assay Procedure: a. Seed both the sensitive and resistant cell lines into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach or acclimate for 24 hours. b. Prepare serial dilutions of this compound and Methotrexate in culture medium. c. Remove the medium from the plates and add the drug dilutions, including a no-drug control. d. Incubate the cells for a standard period (e.g., 72 hours) under normal culture conditions (37°C, 5% CO₂). e. After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. f. Incubate for the recommended time, then measure the signal (absorbance or fluorescence) using a microplate reader. g. Convert the raw data to percent viability relative to the no-drug control. h. Plot percent viability versus drug concentration and use a non-linear regression model to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each drug in both cell lines. i. Compare the IC50 values to determine the relative sensitivity and the degree of resistance or cross-resistance. In transport-deficient lines, this compound is expected to retain much of its potency, while the IC50 for Methotrexate will be significantly higher.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical pharmacology of the lipophilic antifolate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate and Pralatrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase I studies with this compound: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimetrexate in the P388 Leukemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a non-classical lipophilic antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). Unlike methotrexate, its cellular uptake is not dependent on the reduced folate carrier system. This characteristic allows this compound to be effective against methotrexate-resistant cell lines. The P388 murine leukemia model is a well-established and widely used preclinical model for the evaluation of potential anticancer agents. This document provides a detailed experimental protocol for the use of this compound in the P388 leukemia model, including in vitro and in vivo methodologies, and summarizes key quantitative data.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.
References
Application of Trimetrexate in Head and Neck Cancer Cell Lines: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate (TMQ) is a non-classical lipophilic antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). Unlike classical antifolates such as methotrexate (MTX), this compound's entry into cells is not dependent on the reduced folate carrier, which may allow it to overcome certain mechanisms of MTX resistance. By inhibiting DHFR, this compound disrupts the folic acid metabolism pathway, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. This ultimately interferes with DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.[1] While this compound has shown activity in clinical trials for head and neck tumors, detailed in vitro data on its application in head and neck squamous cell carcinoma (HNSCC) cell lines is limited in publicly available literature.[2] This document provides an overview of the available information and standardized protocols for evaluating the efficacy of this compound in HNSCC cell lines.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound exerts its cytotoxic effects by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, this compound leads to a depletion of the intracellular pool of THF, which in turn inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis.
The inhibitory potential of this compound against human DHFR is significant, with reported IC50 values in the nanomolar range.
| Enzyme | Inhibitor | IC50 (nM) |
| Human Dihydrofolate Reductase (hDHFR) | This compound | 4.74 |
This table summarizes the inhibitory concentration of this compound against purified human DHFR.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SNU-C4 | Colon Carcinoma | ~1-10 (lethality) |
| NCI-H630 | Colon Carcinoma | >10 (non-lethal) |
This table provides an example of this compound's cytotoxic effects on colon cancer cell lines, highlighting differential sensitivity.[3] Specific data for HNSCC cell lines is needed.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in head and neck cancer cell lines.
Materials:
-
Head and neck cancer cell lines (e.g., FaDu, SCC25)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound in head and neck cancer cell lines using flow cytometry.
Materials:
-
Head and neck cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution in head and neck cancer cell lines.
Materials:
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Head and neck cancer cell lines
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Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified folate metabolism pathway and the site of this compound inhibition.
References
- 1. Thymidylate synthase as a target for growth inhibition in methotrexate-sensitive and -resistant human head and neck cancer and leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro chemosensitivity of head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of this compound lethality in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trimetrexate Solubility: A Technical Support Guide for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Trimetrexate in DMSO versus PBS for cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, detailed protocols, and data summaries to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Which solvent should I use to dissolve this compound for cell culture experiments, DMSO or PBS?
A: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO but is poorly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS).
Q2: What is the documented solubility of this compound in these solvents?
A: this compound has a significantly higher solubility in DMSO compared to aqueous buffers. Attempting to dissolve this compound directly in PBS is not recommended as it may lead to precipitation or incomplete dissolution. It's important to note that different forms of this compound (e.g., the D-glucuronate salt) can have different solubility profiles, with the glucuronate salt showing higher water solubility[1].
Q3: How do I properly prepare a this compound stock solution for my experiments?
A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO. This stock can then be serially diluted to the final working concentration directly in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your specific cell line (typically ≤ 0.5%).
Q4: Why is my this compound precipitating when I add it to the cell culture medium?
A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. This can happen if the final concentration of this compound exceeds its solubility limit in the culture medium or if the DMSO stock is added too quickly without adequate mixing. See the Troubleshooting section for mitigation strategies.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance of cell lines to DMSO varies, but a final concentration of 0.5% (v/v) or less is generally considered safe for most cell lines. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment without the drug).
Q6: How should I store my this compound stock solution?
A: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Data Summary: this compound Solubility
The following table summarizes the quantitative solubility data for this compound in DMSO and aqueous buffers.
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Approximately 100 mg/mL | [1] |
| ≥ 61.5 mg/mL (166.48 mM) | ||
| pH 4 Acetate Buffer | < 1 mg/mL | [1] |
| pH 9 Acetate Buffer | < 1 mg/mL | [1] |
| Water (this compound D-glucuronate salt) | > 50 mg/mL | [1] |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation in Media | The working concentration of this compound is too high for the aqueous culture medium. | Lower the final working concentration. Perform a serial dilution of your DMSO stock in the culture medium rather than a single large dilution. |
| The DMSO stock was added too quickly or without sufficient mixing. | Add the aliquot of this compound stock drop-wise to the culture medium while gently vortexing or swirling to ensure rapid dispersion. | |
| Control Cell Toxicity | The final concentration of the DMSO vehicle is too high for the cell line. | Reduce the final DMSO concentration to a non-toxic level (e.g., ≤ 0.1%). Always include a vehicle control (medium + same concentration of DMSO) in your experimental design. |
| Inconsistent Results | The this compound stock solution has degraded due to improper storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light. Store at -20°C or -80°C. |
| The drug is not fully dissolved in the initial stock solution. | Ensure the this compound is completely dissolved in DMSO before making further dilutions. Gentle warming or vortexing can aid dissolution. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for preparing a this compound stock solution in DMSO and subsequently diluting it for use in cell culture assays.
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Calculate Required Mass: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10 mM). The molar mass of this compound is 369.42 g/mol .
-
Dissolution in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 3.69 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. Visually inspect the solution to confirm there are no visible particles.
-
Sterilization (Optional): If needed, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: When ready to treat cells, thaw an aliquot of the DMSO stock. Perform a serial dilution in sterile cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM working concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). Add the final solution to your cells, ensuring the final DMSO concentration remains below the cytotoxic threshold for your cell line.
Visualizations
Mechanism of Action: this compound Signaling Pathway
This compound acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR). This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the disruption of DNA and RNA synthesis and ultimately causing cell death[1][2][3][4].
Caption: Mechanism of this compound via DHFR inhibition.
Experimental Workflow: Cell Treatment
This diagram illustrates the logical workflow for preparing this compound and treating cells in a typical in vitro experiment, emphasizing the critical dilution steps to avoid precipitation and cytotoxicity.
Caption: Experimental workflow for this compound preparation.
References
- 1. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Trimetrexate degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Trimetrexate in cell culture experiments, with a specific focus on its stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-classical, lipophilic antifolate drug. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate, leading to the disruption of DNA and RNA synthesis and ultimately causing cell death, particularly in rapidly dividing cells like cancer cells.[3]
Q2: I'm seeing variable or lower-than-expected efficacy of this compound in my cell culture experiments. What could be the cause?
Several factors could contribute to this issue:
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This compound Degradation: this compound can degrade in aqueous solutions, including cell culture media. This degradation leads to a lower concentration of the active drug, reducing its efficacy.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.
-
Media Composition: Components in the cell culture media may interact with this compound, affecting its stability and activity.
-
Experimental Conditions: Factors such as pH, light exposure, and incubation time can all influence the stability of this compound.
Q3: How stable is this compound in solutions?
The stability of this compound is influenced by the solution's composition and storage conditions. In a study using an aqueous solution of this compound glucuronate (5.0 mg/ml) incubated at 37°C in amber glass vials, the drug showed a degradation rate constant of 0.0134 +/- 0.002 day-1, with a calculated half-life of 51.6 +/- 0.8 days.[4] It is important to note that cell culture media are more complex and may lead to different stability profiles.
Q4: What are the known degradation products of this compound?
The major degradation product of this compound in an aqueous solution has been identified as (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline .[4] The biological activity of this degradation product has not been extensively studied.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Inconsistent or Decreased Drug Potency
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid using old or improperly stored solutions.
-
Control Environmental Factors:
-
Light: Protect this compound solutions from light by using amber vials and minimizing exposure to ambient light during preparation and experiments.
-
pH: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically 7.2-7.4). Fluctuations in pH can accelerate drug degradation.
-
Temperature: While cells are incubated at 37°C, prepare and store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) to minimize degradation.
-
-
Evaluate Media Components: Be aware that components in your cell culture medium, such as certain amino acids or vitamins, could potentially interact with and degrade this compound. If you suspect this, you could try a simpler, defined medium for a short-term experiment to assess if the potency changes.
-
Quantify this compound Concentration: If you have access to analytical equipment like HPLC, you can quantify the concentration of this compound in your media over time to directly assess its stability under your specific experimental conditions.
Issue 2: Unexpected Cellular Responses or Off-Target Effects
Possible Cause: Bioactivity of this compound degradation products.
Troubleshooting Steps:
-
Minimize Degradation: Follow the steps outlined in "Issue 1" to minimize the formation of degradation products.
-
Characterize Degradation Products: If feasible, use analytical techniques like LC-MS to identify and quantify the degradation products in your cell culture medium.
-
Test Degradation Product Activity (if isolated): If you can obtain or synthesize the major degradation product, (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline, you can perform experiments to assess its cytotoxicity and its effect on DHFR activity to understand its potential contribution to the observed cellular responses.
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 51.6 ± 0.8 days | 5.0 mg/ml in sterile water, 37°C, amber vials | [4] |
| Degradation Rate Constant (k) | 0.0134 ± 0.002 day⁻¹ | 5.0 mg/ml in sterile water, 37°C, amber vials | [4] |
Note: This data is for an aqueous solution and may not be directly representative of stability in complex cell culture media.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general framework for quantifying this compound in cell culture media. Method optimization will be required for specific equipment and media compositions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
This compound standard
-
Cell culture medium samples containing this compound
Procedure:
-
Sample Preparation:
-
Collect cell culture medium samples at different time points.
-
Centrifuge the samples to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the media.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for best peak separation.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC with an isocratic or gradient elution profile.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 254 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22 and of the dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Determinants of this compound lethality in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of this compound, a new non-classical antifolate, in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Trimetrexate precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Trimetrexate stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their solubilities differ?
A1: this compound is commonly available in two forms: this compound glucuronate and this compound free base. Their solubility characteristics are significantly different:
-
This compound Glucuronate: This salt form is water-soluble.[1]
-
This compound Free Base: This form is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA).[1]
It is crucial to select the appropriate form and solvent system based on your experimental requirements.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: For research purposes, especially for in vitro assays, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound free base.[1] For this compound glucuronate, sterile water or 5% dextrose solution can be used.[1]
Q3: My this compound solution appears cloudy or has a precipitate. Can I still use it?
A3: No, if you observe any cloudiness or precipitation in your this compound solution, it should not be used.[1] This may indicate that the compound has fallen out of solution, which will lead to inaccurate dosing in your experiments.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with solutions containing chloride ions or leucovorin, as mixing them can result in precipitation.[1] When administering this compound and leucovorin sequentially, it is essential to flush the IV lines with at least 10 ml of 5% dextrose solution between infusions to prevent precipitation.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues that can lead to this compound precipitation in stock solutions and during experimental use.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in DMSO | The concentration of this compound exceeds its solubility limit in DMSO. | - Gently warm the solution and/or sonicate to aid dissolution. - If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation after adding DMSO stock to aqueous media (e.g., cell culture medium) | The low solubility of this compound in aqueous environments. DMSO is miscible with water, but the drug it carries may precipitate out when the solvent environment changes. | - Perform a stepwise dilution of the DMSO stock into the aqueous medium. - Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to minimize solvent toxicity to cells. - Vortex or sonicate the diluted solution for a few minutes to help redissolve any precipitate. - Warming the solution in a 37°C water bath with sonication can also be effective. |
| Precipitation in aqueous solutions (this compound glucuronate) | - pH of the solution is not optimal. This compound has low solubility in acidic (pH 4) and basic (pH 9) acetate buffers.[1] - Presence of incompatible substances like chloride ions.[1] | - Ensure the pH of your aqueous solution is within a range that maintains this compound solubility. - Avoid using saline or other chloride-containing solutions for reconstitution or dilution unless specifically validated. Use 5% Dextrose Injection or sterile water.[1] |
| Precipitation after freeze-thaw cycles | Repeated changes in temperature can affect the stability of the solution and lead to precipitation of the solute. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - If a precipitate is observed after thawing, try to redissolve it by warming and sonication before use. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of different forms of this compound in various solvents.
| Compound Form | Solvent | Solubility | Reference |
| This compound D-glucuronate | Water | > 50 mg/mL | [1] |
| This compound | pH 4 Acetate buffer | < 1 mg/mL | [1] |
| This compound | pH 9 Acetate buffer | < 1 mg/mL | [1] |
| This compound | Dimethylacetamide | 10 - 15 mg/mL | [1] |
| This compound | Dimethyl sulfoxide (DMSO) | Approximately 100 mg/mL | [1] |
| This compound (predicted) | Water | 0.0309 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol is intended for preparing a high-concentration stock solution of this compound free base for in vitro research applications.
Materials:
-
This compound (free base) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 369.42 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 369.42 g/mol = 0.0036942 g = 3.69 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 3.69 mg of this compound powder and place it into a sterile, amber microcentrifuge tube. Using an amber tube will protect the compound from light.
-
-
Add DMSO to the this compound powder:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Cap the tube tightly and vortex the solution until the this compound is completely dissolved.
-
If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Under these conditions, the DMSO stock solution can be stable for up to 3 months at -20°C.
-
Mandatory Visualizations
This compound Mechanism of Action
This compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] Inhibition of DHFR disrupts the folic acid metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential precursors for DNA, RNA, and protein synthesis. This ultimately leads to the inhibition of cell growth and proliferation.
Caption: this compound's mechanism of action via DHFR inhibition.
Experimental Workflow: Preparing and Using this compound Stock Solution
This workflow outlines the key steps from powder to experimental use, highlighting critical points to avoid precipitation.
Caption: Workflow for this compound stock solution preparation and use.
References
Technical Support Center: Troubleshooting Trimetrexate Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to trimetrexate resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound in cell lines is a multifaceted issue that can arise from several molecular changes. The most commonly observed mechanisms include:
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Increased Dihydrofolate Reductase (DHFR) Levels: The primary target of this compound is the enzyme DHFR.[1] Cells can develop resistance by amplifying the DHFR gene, leading to overproduction of the DHFR protein.[2][3][4][5] This increased target concentration requires higher levels of this compound to achieve an inhibitory effect.
-
Altered Drug Transport:
-
Reduced Influx: this compound, being a lipophilic antifolate, enters cells through passive or facilitative diffusion.[6] Resistance can occur due to a decrease in the rate of drug influx into the cells.[7][8]
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Increased Efflux: this compound can be actively pumped out of the cell by multidrug resistance (MDR) transporters, such as P-glycoprotein.[6][9] Overexpression of these efflux pumps is a common mechanism of resistance.[9]
-
-
Mutations in DHFR: Although less common, mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for this compound and thereby conferring resistance.[6]
Q2: I observe cross-resistance to other drugs in my this compound-resistant cell line. Why is this happening?
A2: Cross-resistance patterns can provide valuable clues about the underlying resistance mechanism.
-
Cross-resistance to other lipophilic antifolates (e.g., metoprine, piritrexim): This is often observed and suggests a mechanism that is not specific to this compound's structure but rather to its general properties, such as impaired influx of lipophilic compounds or increased DHFR levels.[2][8]
-
Cross-resistance to structurally unrelated drugs (e.g., vincristine, doxorubicin): This pattern strongly indicates the involvement of a multidrug resistance (MDR) phenotype, typically mediated by the overexpression of efflux pumps like P-glycoprotein.[9][10][11]
-
Lack of cross-resistance to methotrexate: If your this compound-resistant cells remain sensitive to methotrexate, it may point towards a resistance mechanism that does not involve DHFR amplification, as this would typically confer resistance to both drugs.[2][8] It could also indicate a transport-related mechanism specific to lipophilic antifolates.
Q3: Is the mechanism of resistance to this compound different from that of methotrexate?
A3: Yes, there are key differences. While both drugs target DHFR, their transport into the cell and their subsequent metabolism differ significantly.
-
Cellular Uptake: Methotrexate enters cells via the reduced folate carrier (RFC).[12] this compound, being more lipophilic, enters primarily through diffusion.[6] Therefore, resistance due to impaired RFC-mediated transport will affect methotrexate sensitivity but not necessarily this compound sensitivity.[3][12]
-
Polyglutamylation: Methotrexate is converted to polyglutamates within the cell, which enhances its intracellular retention and inhibitory activity.[13][14][15] this compound is not a substrate for polyglutamylation.[6] Consequently, resistance mechanisms involving decreased polyglutamylation are relevant for methotrexate but not for this compound.[6][13][14][15]
Troubleshooting Guides
This section provides a structured approach to identifying and addressing common issues encountered during experiments with this compound-resistant cell lines.
Problem 1: Inconsistent IC50 values for this compound in my resistant cell line.
| Possible Cause | Recommended Action |
| Cell line instability | Regularly perform cell line authentication (e.g., STR profiling). Maintain frozen stocks of early passage resistant cells and thaw new vials periodically to ensure consistency. |
| Variability in experimental conditions | Standardize all experimental parameters, including cell seeding density, drug exposure time, and the specific batch of media and supplements used.[] |
| Mycoplasma contamination | Routinely test your cell cultures for mycoplasma contamination, as this can alter cellular metabolism and drug sensitivity.[17] |
Problem 2: My this compound-resistant cell line is losing its resistance phenotype over time.
| Possible Cause | Recommended Action |
| Lack of continuous selection pressure | If the resistance mechanism is unstable (e.g., extrachromosomal amplification of DHFR), the resistance may wane in the absence of the drug.[4] Maintain a low, non-toxic concentration of this compound in the culture medium to sustain the resistance. |
| Genetic drift | Cell lines can change genetically over prolonged periods in culture. It is advisable to use cells from a lower passage number from a well-characterized frozen stock.[17] |
Problem 3: Difficulty in establishing a this compound-resistant cell line.
| Possible Cause | Recommended Action |
| Initial drug concentration is too high | Start with a this compound concentration that is at or below the IC50 value for the parental cell line to allow for the selection of resistant clones without causing widespread cell death.[18][19] |
| Stepwise increase in drug concentration is too rapid | Gradually increase the this compound concentration in a stepwise manner, allowing the cells to adapt and proliferate at each new concentration before proceeding to the next higher dose.[18][19] |
| Parental cell line has a low propensity for developing resistance | Some cell lines may be inherently less likely to develop resistance. Consider using a different parental cell line if resistance cannot be established after multiple attempts. |
Quantitative Data Summary
The following table summarizes the fold resistance and corresponding mechanisms observed in various this compound-resistant cell lines from published studies.
| Cell Line | Parental Line | Fold Resistance to this compound | Primary Mechanism(s) of Resistance | Reference |
| WI-L2/TMQ | WI-L2 | 62-fold | Impaired influx | [7][8] |
| MOLT-3/TMQ200 | MOLT-3 | 200-fold | Increased DHFR activity, reduced drug accumulation, P-glycoprotein overexpression | [9][10][11] |
| RAJI/MTX-R | RAJI | Significant cross-resistance | 550-fold increased DHFR | [2] |
| WI-L2/m4 | WI-L2 | Significant cross-resistance | 110-fold increased DHFR | [2] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.[18][19]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a predetermined density in a 96-well plate.
-
Expose the cells to a range of this compound concentrations for a period equivalent to 2-3 cell doubling times.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a concentration of approximately half the IC50.
-
Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days, until the cells resume a normal growth rate.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are growing robustly, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this process of adaptation followed by an increase in drug concentration. It is crucial to allow the cell population to recover and stabilize at each step.
-
-
Cryopreservation of Intermediate Stocks:
-
At each stage where the cells have adapted to a higher drug concentration, it is advisable to freeze down a stock of these cells. This provides backups and allows for later characterization of the evolution of resistance.
-
-
Characterization of the Resistant Cell Line:
-
Once the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line), perform a full dose-response curve to accurately determine the new IC50.
-
The resistant cell line should be maintained in a medium containing a concentration of this compound that was the final selection pressure to ensure the stability of the resistance phenotype.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Activity Assay
This assay measures the activity of DHFR, which can be elevated in this compound-resistant cells.
-
Preparation of Cell Lysates:
-
Harvest an equal number of parental and resistant cells.
-
Wash the cells with ice-cold PBS and resuspend them in a suitable lysis buffer.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
DHFR Activity Measurement:
-
The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.
-
In a quartz cuvette, mix the cell lysate with a reaction buffer containing NADPH and potassium phosphate.
-
Initiate the reaction by adding DHF.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the DHFR activity, normalized to the total protein concentration, and compare the activity between the parental and resistant cell lines.
-
Protocol 3: Drug Accumulation/Efflux Assay
This protocol can be used to determine if resistance is due to reduced drug accumulation or increased drug efflux.
-
Drug Accumulation:
-
Incubate a known number of parental and resistant cells with a fixed concentration of radiolabeled this compound (or a fluorescent analog) for various time points.
-
At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and measure the intracellular drug concentration using a scintillation counter (for radiolabeled drug) or a fluorometer.
-
Plot the intracellular drug concentration over time to determine the rate of accumulation.
-
-
Drug Efflux:
-
First, "load" the parental and resistant cells with the drug by incubating them with this compound as described above until a steady-state intracellular concentration is reached.
-
Wash the cells to remove the extracellular drug and resuspend them in a drug-free medium.
-
At various time points, take aliquots of the cell suspension, pellet the cells, and measure the amount of drug remaining in the cells and the amount released into the supernatant.
-
A faster decrease in intracellular drug concentration in the resistant cells compared to the parental cells is indicative of increased efflux.
-
Visualizations
Caption: Mechanisms of this compound Action and Resistance.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Patterns of cross-resistance to the antifolate drugs this compound, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of this compound transport in human lymphoblastoid cells and development of impaired influx as a mechanism of resistance to lipophilic antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug resistance in a human leukemic cell line selected for resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A human leukemia cell line made resistant to two folate analogues, this compound andN 10-propargyl-5,8-dideazafolic acid (CB3717) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Serum Folate on Trimetrexate Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of serum and intracellular folate levels on the efficacy of Trimetrexate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-classical, lipophilic folate antagonist.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into the biologically active tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA, RNA, and protein synthesis.[1][3] By inhibiting DHFR, this compound depletes intracellular THF pools, leading to the disruption of these synthetic processes and ultimately causing cell death, particularly in rapidly dividing cells like cancer cells or pathogens.[1][2]
Q2: How do serum folate levels affect the efficacy of this compound?
A2: Serum folate levels directly influence intracellular folate pools, which in turn significantly impact this compound's efficacy. High intracellular folate levels can reduce the effectiveness of this compound. This is because endogenous folates, particularly dihydrofolate, compete with this compound for binding to the active site of DHFR.[4] Conversely, lower intracellular folate concentrations enhance this compound's potency, as there is less competition for DHFR binding.[5][6] Therefore, high serum folate can lead to reduced drug efficacy, while low serum folate may increase both efficacy and potential host toxicity.
Q3: Why is leucovorin often administered with this compound?
A3: Leucovorin (folinic acid), a reduced form of folate, is often co-administered with this compound in a strategy known as "leucovorin rescue."[3][7] this compound's lipophilic nature allows it to enter both host and target cells (e.g., cancer cells or Pneumocystis jirovecii) via passive diffusion, inhibiting DHFR in both.[8] Leucovorin, however, requires active transport to enter cells. Mammalian cells possess the necessary transporters for leucovorin uptake, while some pathogens like P. jirovecii do not.[8] By administering leucovorin, host cells can bypass the DHFR inhibition by this compound and replenish their tetrahydrofolate pools, thus mitigating the drug's toxic side effects on healthy tissues, such as myelosuppression.[7][8] This allows for the use of higher, more effective doses of this compound against the target cells.
Q4: Can cells develop resistance to this compound, and how does it relate to folate?
A4: Yes, cells can develop resistance to antifolates. For classical antifolates like methotrexate, a common resistance mechanism is impaired function of the reduced folate carrier (RFC), which prevents the drug from entering the cell.[9][10] Because this compound is lipophilic and does not rely on RFC for cellular entry, it can often overcome this specific type of resistance.[9][11] However, resistance to this compound can still occur through other mechanisms, such as the amplification of the DHFR gene, leading to overproduction of the target enzyme.[12] Additionally, sustained high levels of intracellular folates can create a resistant phenotype by outcompeting this compound at the DHFR binding site.[4]
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in in vitro this compound IC50 values.
-
Possible Cause: Inconsistent folate concentrations in the cell culture medium. Standard cell culture media can contain varying levels of folic acid, which can significantly alter the intracellular folate pools of your cell lines and directly impact this compound's potency.
-
Troubleshooting Steps:
-
Standardize Your Media: Use a custom-formulated or commercially available folate-free medium as your base. This allows for precise control over the folate concentration by adding known amounts of a specific folate source (e.g., 5-formyltetrahydrofolate).
-
Control for Serum Folate: Fetal Bovine Serum (FBS) is a major source of folates. Use dialyzed FBS to remove small molecules like folates, or at least ensure the same batch of FBS is used across all comparative experiments.
-
Document Everything: Record the type of medium, folate concentration, and the type and lot number of FBS used for each experiment to ensure reproducibility.
-
Issue 2: Unexpected resistance to this compound in a cell line that should be sensitive.
-
Possible Cause 1: Expansion of intracellular folate pools due to high folate levels in the culture medium.
-
Solution: Culture the cells in a low-folate or folate-free medium supplemented with a minimal, controlled amount of folate for several passages before conducting the this compound sensitivity assay. This will help deplete and normalize intracellular folate stores.[5]
-
-
Possible Cause 2: The cell line may have acquired resistance through other mechanisms, such as DHFR overexpression.
-
Solution: Perform a Western blot or qPCR to assess the expression level of DHFR in your cell line compared to a sensitive control line.
-
Issue 3: Observed this compound cytotoxicity is lower than expected, even with controlled folate levels.
-
Possible Cause: The duration of the drug exposure in the assay may be too short. The cytotoxic effects of DHFR inhibition are dependent on the cell cycle and may take time to manifest.
-
Troubleshooting Steps:
-
Extend Exposure Time: Increase the incubation time with this compound. Instead of a 24-hour assay, consider 48, 72, or even 96-hour endpoints.[13]
-
Perform a Time-Course Experiment: To determine the optimal endpoint, measure cell viability at multiple time points (e.g., 24, 48, 72 hours) after this compound addition.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the effect of folate levels on antifolate efficacy.
Table 1: Impact of Extracellular Folate Concentration on Antifolate IC50 Values
| Cell Line | Antifolate | Change in Extracellular Folate Concentration | Fold Change in IC50 | Reference |
| L1210 Murine Leukemia | This compound | Increase in 5-formyltetrahydrofolate (5-CHO-THF) | 30-fold Increase | [4] |
| L1210 Murine Leukemia | Methotrexate | Increase in 5-CHO-THF | 6-fold Increase | [4] |
Table 2: Effect of Cellular Folate Status on this compound Sensitivity
| Cell Line | Cellular Condition | Effect on this compound Sensitivity | Fold Change in Sensitivity/Resistance | Reference |
| HCT-15 Colon Cancer | Inactivated Reduced Folate Carrier (RFC) leading to contracted folate pools | Collateral Sensitivity | 6.5-fold Increase | [5][14] |
| CHL (Chinese Hamster Lung) | Severe folate restriction | Increased Sensitivity | - | [13] |
| CHL (Chinese Hamster Lung) | Folate repletion after restriction | Increased Resistance | 10-fold Increase | [13] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium (consider using folate-controlled medium with dialyzed FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[6]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the this compound stock to create a range of concentrations to be tested.
-
Drug Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][12]
-
Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15] Mix gently by pipetting or using an orbital shaker for 15 minutes.[6]
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).[6]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the this compound concentration. Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[16]
Protocol 2: Measurement of Intracellular Folate Levels via LC-MS/MS
This protocol provides a general workflow for the sensitive quantification of intracellular folate species.
Materials:
-
Cell line of interest cultured under controlled folate conditions
-
Ice-cold PBS
-
Extraction Buffer (e.g., 80% methanol)[8]
-
Internal standards (isotopically labeled folate species)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: Culture cells to approximately 80-90% confluency. Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular folates.
-
Cell Lysis and Extraction: Add ice-cold extraction buffer containing internal standards directly to the culture dish. Scrape the cells and collect the lysate. The methanol serves to precipitate proteins and extract the small molecule folates.
-
Homogenization: Vortex the cell lysate vigorously to ensure complete extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Sample Preparation: Carefully collect the supernatant containing the intracellular folates. The sample may need to be dried under vacuum and reconstituted in a suitable solvent for LC-MS/MS analysis.[8]
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution method to separate the different folate species (e.g., THF, 5-methyl-THF, DHF).[8]
-
Quantification: Detect and quantify the folate species using mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The concentration of each folate species is determined by comparing its peak area to that of the corresponding isotopically labeled internal standard.[17]
Visualizations
Caption: Mechanism of this compound action on the folate pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Effect of Trimethoprim on Serum Folate Levels in Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frequently Asked Questions (FAQs) for Pediatricians and other Prescribing Pediatric Clinicians: Leucovorin Use in Autism and Cerebral Folate Deficiency [aap.org]
- 10. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.cap.org [documents.cap.org]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mechanisms of Acquired Resistance to Trimetrexate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Trimetrexate (TMQ).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vitro experiments investigating this compound resistance.
Issue 1: Cells show unexpected resistance to this compound.
-
Question: My cancer cell line, which was previously sensitive to this compound, now shows a significant increase in its IC50 value. What are the potential mechanisms?
-
Answer: Acquired resistance to this compound can be multifactorial. The primary mechanisms to investigate are:
-
Alterations in Dihydrofolate Reductase (DHFR): This is the direct target of this compound. Overexpression of DHFR protein, amplification of the DHFR gene, or mutations in the gene that decrease this compound's binding affinity are common causes of resistance.[1][2][3]
-
Increased Drug Efflux: this compound is a lipophilic compound and a known substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[4] Overexpression of P-gp can lead to increased removal of this compound from the cell, thereby reducing its intracellular concentration and efficacy.[5] This is a common mechanism of multidrug resistance.
-
Decreased Drug Influx: Although this compound primarily enters cells via passive diffusion due to its lipophilicity, some studies suggest that impaired influx can also contribute to resistance.[6]
-
Issue 2: Difficulty in distinguishing between different resistance mechanisms.
-
Question: How can I experimentally differentiate between DHFR-mediated resistance and transport-mediated resistance?
-
Answer: A stepwise experimental approach can help elucidate the dominant resistance mechanism:
-
Step 1: Quantify DHFR Levels and Activity: Measure DHFR protein levels by Western blot and enzyme activity using a spectrophotometric assay. A significant increase in either suggests a DHFR-mediated mechanism.
-
Step 2: Assess Drug Efflux: Use a P-glycoprotein inhibitor, such as verapamil or quinidine.[1] If the addition of the inhibitor restores sensitivity to this compound, it strongly suggests the involvement of P-gp-mediated efflux.
-
Step 3: Measure Intracellular Drug Accumulation: Perform a cellular uptake and retention assay using radiolabeled this compound ([³H]-TMQ). Reduced accumulation in resistant cells that is reversible with a P-gp inhibitor points to an efflux mechanism.
-
Issue 3: Observing cross-resistance or collateral sensitivity with other antifolates.
-
Question: My this compound-resistant cells also show resistance to Methotrexate (MTX). Is this expected?
-
Answer: Cross-resistance between this compound and Methotrexate can occur, particularly if the resistance mechanism is overexpression of DHFR, as both drugs target this enzyme.[7] However, the relationship is not always straightforward. Cells with resistance to MTX due to impaired transport via the reduced folate carrier (RFC) may remain sensitive or even become hypersensitive to this compound, as TMQ does not rely on RFC for entry.[4][8][9]
-
Question: I have observed that some of my antifolate-resistant cell lines are now more sensitive to this compound. Why would this happen?
-
Answer: This phenomenon, known as collateral sensitivity, can occur in cells that have developed resistance to antifolates like Methotrexate through the downregulation of folylpoly-γ-glutamate synthetase (FPGS).[10] Since this compound is not a substrate for FPGS, it is not retained in cells by polyglutamylation. In FPGS-deficient cells, the overall intracellular folate pool can be depleted, making them more susceptible to DHFR inhibition by this compound.[10]
Quantitative Data Summary
The following tables summarize quantitative data on this compound resistance from various studies.
Table 1: Fold Resistance to this compound in Various Resistant Cell Lines
| Cell Line | Parent Cell Line | Fold Resistance to this compound | Primary Mechanism of Resistance | Reference |
| WI-L2/TMQ | WI-L2 | 62-fold | Decreased drug influx | [6] |
| CCRF-CEM/MTX140-LV | CCRF-CEM | Cross-resistant | Increased DHFR (gene amplification) | [9] |
| CCRF-CEM/MTX1500-LV | CCRF-CEM | Cross-resistant | Increased DHFR (gene amplification) | [9] |
| Doxorubicin-resistant human carcinoma cells | Parental carcinoma cells | 17 to 26-fold | Increased P-glycoprotein efflux | [1] |
| Hamster cells with DHFR overproduction | Parental hamster cells | 96-fold | 93-fold increase in DHFR | [1] |
| RAJI/MTX-R | RAJI | Significant cross-resistance | 550-fold increase in DHFR | [7] |
| WI-L2/m4 | WI-L2 | Significant cross-resistance | 110-fold increase in DHFR | [7] |
Table 2: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (this compound) | Notes | Reference |
| SNU-C4 (human colon carcinoma) | Growth inhibition at 0.1 µM | Lethality observed at 1 and 10 µM | |
| NCI-H630 (human colon carcinoma) | Growth inhibition at 0.1 µM | No lethality at 1 and 10 µM | |
| CCRF-CEM/MTX60-PGA | Sensitive | MTX-resistant due to impaired transport | [9] |
| CCRF-CEM/MTX5000-PGA | Sensitive | MTX-resistant due to impaired transport and increased DHFR | [9] |
Experimental Protocols
1. DHFR Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from standard spectrophotometric methods for measuring DHFR activity.
-
Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Cell lysate from sensitive and resistant cells
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM KCl, 1 mM EDTA, 100 mM β-mercaptoethanol)
-
NADPH solution (100 µM in Assay Buffer)
-
Dihydrofolate (DHF) solution (100 µM in Assay Buffer)
-
UV/Vis spectrophotometer
-
-
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines by sonication or freeze-thaw cycles in ice-cold DHFR Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
In a quartz cuvette, mix the cell lysate (containing a known amount of protein) with the DHFR Assay Buffer and NADPH solution.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the DHF solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes in kinetic mode.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Specific activity is expressed as nmol of NADPH oxidized per minute per mg of protein.
-
2. This compound Cellular Uptake and Efflux Assay
This protocol is a general guide for measuring the accumulation and efflux of radiolabeled this compound.
-
Principle: The uptake and efflux of this compound are quantified by measuring the amount of radiolabeled drug ([³H]-Trimetrexate) inside the cells over time.
-
Materials:
-
Sensitive and resistant cell lines
-
[³H]-Trimetrexate
-
Complete cell culture medium
-
Ice-cold phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
-
(Optional) P-glycoprotein inhibitor (e.g., verapamil)
-
-
Uptake Procedure:
-
Seed an equal number of sensitive and resistant cells into multi-well plates and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
Add pre-warmed medium containing a known concentration of [³H]-Trimetrexate to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Normalize the counts to the protein concentration of the cell lysate.
-
-
Efflux Procedure:
-
Load the cells with [³H]-Trimetrexate by incubating them with the radiolabeled drug for a set period (e.g., 60 minutes) as described in the uptake protocol.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular drug.
-
Add pre-warmed, drug-free medium to the cells.
-
At various time points (e.g., 5, 15, 30, 60 minutes), collect the medium (which contains the effluxed drug) and lyse the cells.
-
Measure the radioactivity in both the collected medium and the cell lysate.
-
Calculate the percentage of drug effluxed over time.
-
3. Cell Viability (IC50) Determination using MTT Assay
This is a colorimetric assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.[1][8]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Sensitive and resistant cell lines
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a no-drug control.
-
Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Plot the percentage of cell viability versus the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanisms of this compound action and acquired resistance.
Caption: Workflow for this compound resistance mechanism identification.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Determinants of this compound lethality in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Trimetrexate Sensitivity and Folate Depletion
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols regarding the effect of folate depletion on cellular sensitivity to Trimetrexate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for converting dihydrofolate (DHF) into the biologically active tetrahydrofolate (THF).[3][4] THF is an essential coenzyme required for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2][4][5] By inhibiting DHFR, this compound depletes the intracellular pool of THF, which disrupts DNA, RNA, and protein synthesis, ultimately leading to cell death.[2][6]
Q2: How does cellular folate status affect sensitivity to this compound?
A2: Cellular folate status is inversely related to this compound sensitivity. Severe folate restriction and the resulting depletion of intracellular folate pools lead to a moderate sensitization to this compound.[7][8] Conversely, increasing extracellular folate levels can expand intracellular folate pools, leading to a substantial decrease in this compound activity.[9][10]
Q3: Why does folate depletion increase sensitivity to this compound?
A3: The increased sensitivity is primarily attributed to the depleted intracellular folate pool.[7] When folate levels are low, the cell has a reduced capacity to overcome the DHFR blockade imposed by this compound. The cytotoxicity of this compound in certain cell lines can be reduced by the addition of leucovorin (a reduced folate), which suggests that intracellular folate deficiency is a direct cause of the sensitivity.[11]
Q4: My cells are resistant to Methotrexate due to impaired transport. Will they also be resistant to this compound?
A4: Not necessarily. Unlike Methotrexate, this compound is a lipophilic, non-classical folate antagonist.[2][12] It does not rely on the reduced folate carrier (RFC) transport system to enter cells and can passively diffuse across the cell membrane.[6][13][14] Therefore, this compound can be effective against tumors that have developed resistance to Methotrexate due to impaired transport mechanisms.[11][15][16]
Q5: What molecular changes might be observed in cells chronically adapted to low-folate conditions?
A5: Cells adapted to grow in low-folate media may exhibit several molecular changes. Studies on Chinese Hamster Lung (CHL) cells selected for growth in folate-free media showed a 30-fold decrease in intracellular folates, a 5- to 6-fold increase in DHFR activity and protein level without gene amplification, and overexpression of folate receptor alpha (FRα) and metallothionein II.[7][17] These adaptations can paradoxically confer drug resistance upon folate repletion.[7]
Q6: What happens to this compound sensitivity if folate is reintroduced to folate-depleted cells?
A6: Reintroducing folate to cells adapted to a low-folate environment can lead to a significant increase in drug resistance. In one study, folate-depleted cells that were initially sensitive to this compound displayed a 10-fold increase in resistance to the drug upon folate repletion.[7]
Troubleshooting Guide
Problem: My cells do not show increased sensitivity to this compound after being cultured in folate-free medium.
-
Possible Cause 1: Incomplete Folate Depletion. Circulating folate levels can be strongly influenced by recent intake, and depletion takes time.[18] Ensure cells have been cultured for a sufficient number of passages in folate-free medium supplemented with dialyzed serum to eliminate residual folates.
-
Possible Cause 2: Adaptive Mechanisms. The cells may have upregulated DHFR or other compensatory pathways that mitigate the effect of this compound.[7] Consider measuring DHFR protein levels or activity in your adapted cells compared to the parental line.
-
Possible Cause 3: Serum Folate Levels. Standard fetal bovine serum (FBS) contains significant levels of folate. For effective depletion, it is critical to use dialyzed FBS, which has had small molecules like folates removed.
Problem: I am observing high variability in my cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent Cell Seeding. Ensure a uniform number of cells is seeded into each well. Variations in initial cell density can significantly affect growth rates and drug response.[19]
-
Possible Cause 2: Assay Interference. Some drugs may interfere with the chemistry of the MTT assay itself (e.g., by chemically reducing the MTT tetrazolium salt).[20] Always run a "drug-only" control (wells with medium, drug, and MTT reagent but no cells) to check for interference.
-
Possible Cause 3: Assay Timing. The duration of drug exposure and the timing of the assay readout are critical. The experimental window should be optimized to ensure cells are in a logarithmic growth phase and have undergone at least one to two cell divisions.[19]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on folate depletion and this compound sensitivity.
Table 1: Effect of Folate Status on Cellular Response to Antifolates
| Cell Line | Condition | Change in Intracellular Folates | Change in Sensitivity/Resistance | Reference |
|---|---|---|---|---|
| CHL Cells | Folate Depletion | 30-fold decrease | Increased sensitivity to this compound & MTX | [7] |
| CHL Cells | Folate Repletion (post-depletion) | Restored by 43% | 10-fold increase in resistance to this compound | [7] |
| Human Solid Tumor Lines | Increased Extracellular Folate | Expansion of folate pools | Substantial decrease in this compound activity |[9][10] |
Table 2: Molecular Adaptations to Chronic Folate Depletion
| Cell Line | Adaptive Change | Magnitude of Change | Reference |
|---|---|---|---|
| Low-folate selected CHL clones | DHFR Activity | 5- to 6-fold increase | [7][17] |
| Low-folate selected CHL clones | DHFR Protein Level | 5- to 6-fold increase | [7] |
| Low-folate selected CHL clones | Folate Receptor Alpha (FRα) | Overexpression | [7] |
| Low-folate selected CHL clones | Metallothionein II | Overexpression |[7] |
Experimental Protocols
Protocol 1: Induction of Folate Depletion in Cell Culture
This protocol is based on methodologies used to select for cells that can survive in low-folate conditions.
-
Media and Reagents:
-
Folate-free RPMI-1640 or other appropriate base medium.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Parental cell line of interest.
-
-
Procedure:
-
Culture the parental cell line in standard folate-replete medium (e.g., RPMI-1640 with 10% FBS) to generate sufficient stock.
-
To initiate folate depletion, thaw a vial of the parental cells and seed them into folate-free medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.
-
Monitor cell growth closely. Initially, cells may grow slowly or exhibit significant cell death.
-
Subculture the cells as they reach 70-80% confluency. It may be necessary to use a lower split ratio than in standard medium.
-
Continue to culture the cells in the folate-depleted medium for at least 3-4 weeks (or longer, depending on the cell line's adaptation rate) to ensure the depletion of intracellular folate stores.
-
The adapted cell line is now ready for use in this compound sensitivity experiments. Always maintain a parallel culture of the parental cells in standard, folate-replete medium as a control.
-
Protocol 2: Assessment of this compound Sensitivity via MTT Assay
This is a general protocol for a 96-well plate format to determine the cytotoxic effects of this compound.[21][22]
-
Media and Reagents:
-
Folate-depleted or folate-replete culture medium, as required.
-
This compound stock solution (dissolved in an appropriate solvent like DMSO or water).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "no-drug" (vehicle control) and "no-cell" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for at least 1-2 cell divisions.[19]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Plot cell viability (%) versus drug concentration and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of this compound as a competitive inhibitor of DHFR.
Caption: Workflow for comparing this compound sensitivity in different folate conditions.
Caption: Relationship between intracellular folate levels and this compound efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Severe folate restriction results in depletion of and alteration in the composition of the intracellular folate pool, moderate sensitization to methotrexate and this compound, upregulation of endogenous DHFR activity, and overexpression of metallothionein II and folate receptor alpha that, upon folate repletion, confer drug resistance to CHL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Commentary: a case for minimizing folate supplementation in clinical regimens with pemetrexed based on the marked sensitivity of the drug to folate availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarship.libraries.rutgers.edu]
- 17. researchgate.net [researchgate.net]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. Cell Sensitivity Assays: The MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Trimetrexate and Pemetrexed in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifolate chemotherapeutic agents, trimetrexate and pemetrexed, focusing on their performance in preclinical lung cancer models. The information presented herein is supported by experimental data to aid researchers in understanding the nuances of these two drugs for applications in oncology research and drug development.
At a Glance: this compound vs. Pemetrexed
| Feature | This compound | Pemetrexed |
| Primary Mechanism of Action | Potent inhibitor of dihydrofolate reductase (DHFR).[1][2] | Multi-targeted antifolate inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[3][4][5] |
| Cellular Uptake | Lipid-soluble, enters cells via passive diffusion.[6][7] | Primarily transported into cells by the reduced folate carrier (RFC).[8] |
| Intracellular Activation | Active in its parent form. | Requires polyglutamylation by folylpolyglutamate synthetase (FPGS) for optimal intracellular retention and activity.[4] |
Quantitative Performance Data
Direct comparative studies of this compound and pemetrexed in the same lung cancer cell lines are limited in the public domain. However, data from individual studies provide insights into their respective potencies.
Table 1: In Vitro Cytotoxicity (IC50) in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Pemetrexed | A549 | 4.653 µM (24h) | [9] |
| Pemetrexed | A549 | 1.861 µM (48h) | [9] |
Note: A direct, head-to-head comparison of IC50 values for this compound and pemetrexed in the same lung cancer cell line under identical experimental conditions was not available in the reviewed literature. One study in the BOT-2 human breast cancer cell line indicated that this compound was active while pemetrexed was inactive, suggesting this compound's higher lipophilicity may facilitate its cellular uptake in some cancer cell types.[6]
Table 2: Enzyme Inhibition Constants (Ki)
| Compound | Target Enzyme | Ki (apparent) | Reference |
| Pemetrexed | DHFR | >200 nM |
Mechanism of Action and Signaling Pathways
This compound and pemetrexed both disrupt folate metabolism, which is essential for the synthesis of nucleotides and, consequently, DNA and RNA. However, they do so through distinct mechanisms and with different target specificities.
Pemetrexed is a multi-targeted antifolate.[3][4][5] Its primary target is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP).[4] By inhibiting TS, pemetrexed depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis and repair. Pemetrexed also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in purine synthesis.[3][4][5] The multi-targeted nature of pemetrexed may contribute to its broad antitumor activity.
This compound is a potent and specific inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. Inhibition of DHFR by this compound leads to a depletion of tetrahydrofolate, thereby disrupting the synthesis of DNA, RNA, and proteins, ultimately causing cell cycle arrest and apoptosis.[1][2]
The downstream signaling effects of these drugs are linked to the cellular stress induced by the inhibition of nucleotide synthesis. Pemetrexed has been shown to induce DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway, which can trigger apoptosis.[10] Additionally, pemetrexed can modulate the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation.[11][12][13][14][15][16]
References
- 1. 4.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 2. abcam.com [abcam.com]
- 3. Frontiers | Gut microbiota and metabolites: emerging prospects in the treatment of non-small cell lung cancer [frontiersin.org]
- 4. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemetrexed as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Pharmacogenetics of pemetrexed combination therapy in lung cancer: pathway analysis reveals novel toxicity associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pemetrexed inhibits the proliferation of lung adenocarcinoma cell line A549 [journal11.magtechjournal.com]
- 13. Organic anion transporters and PI3K-AKT-mTOR pathway mediate the synergistic anticancer effect of pemetrexed and rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 16. mdpi.com [mdpi.com]
Unveiling the Off-Target Landscape of Trimetrexate in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's cellular interactions is paramount. This guide provides a comparative analysis of the off-target effects of Trimetrexate, a lipophilic antifolate, in cellular assays. By examining its performance against other antifolates like Methotrexate and Pemetrexed, this document aims to offer a clearer perspective on its specificity and potential for unintended cellular perturbations.
This compound, a potent inhibitor of dihydrofolate reductase (DHFR), is a chemotherapeutic agent whose lipophilic nature allows it to bypass the reduced folate carrier, a common mechanism of resistance to the structurally related drug, Methotrexate.[1] While its on-target activity is well-characterized, a comprehensive understanding of its off-target effects is crucial for predicting clinical outcomes and developing more specific therapies. This guide synthesizes available data on the comparative cytotoxicity, off-target enzyme interactions, and effects on key cellular pathways.
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in various cancer cell lines, often in comparison to other antifolates. Its increased lipophilicity is believed to contribute to its efficacy in cell lines that have developed resistance to Methotrexate due to impaired transport.[1]
| Cell Line | Drug | IC50 (Concentration) | Exposure Time | Reference |
| BOT-2 (Human Breast Cancer) | This compound | Active | 144 hours | [2] |
| BOT-2 (Human Breast Cancer) | Methotrexate | Inactive | 144 hours | [2] |
| BOT-2 (Human Breast Cancer) | Pemetrexed | Inactive | 144 hours | [2] |
| Pediatric Leukemia/Lymphoma Cell Lines (Median of 6 lines) | This compound | Not Reported | 120 hours | [3] |
| Pediatric Leukemia/Lymphoma Cell Lines (Median of 6 lines) | Methotrexate | 78 nM | 120 hours | [3] |
| Pediatric Leukemia/Lymphoma Cell Lines (Median of 6 lines) | Pemetrexed | 155 nM | 120 hours | [3] |
| Gastric Cancer Cell Lines (Range) | Pemetrexed | 17 - 310 nM | Not Specified | [4] |
Off-Target Effects on Folate Pathway Enzymes and Beyond
While DHFR is the primary target of this compound, its structural similarity to folate suggests potential interactions with other enzymes involved in folate metabolism. Furthermore, indirect effects stemming from DHFR inhibition can lead to broader cellular consequences.
Thymidylate Synthase (TS): Unlike Pemetrexed, which directly inhibits thymidylate synthase, this compound's effect on this enzyme appears to be indirect. Studies suggest that the inhibition of de novo thymidylate biosynthesis by this compound is primarily a result of the depletion of its substrate, 5,10-methylenetetrahydrofolate, which is a consequence of DHFR inhibition.[5] The accumulation of dihydrofolate (DHF) due to DHFR blockade by this compound has been shown to have weak inhibitory properties on thymidylate synthase.[5]
Purine Biosynthesis: Similar to Methotrexate, this compound has been shown to inhibit de novo purine synthesis.[6][7] This is attributed to the accumulation of dihydrofolate polyglutamates, which can inhibit phosphoribosylaminoimidazolecarboxamide (AICAR) transformylase, a key enzyme in the purine synthesis pathway.[6] This off-target effect on purine biosynthesis is considered a major mechanism of the immunosuppressive actions of both this compound and Methotrexate.[7]
Lack of Comprehensive Off-Target Profiling: A significant gap in the current understanding of this compound's off-target effects is the absence of broad, unbiased screening data. Methodologies like kinome scanning and cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) have not been extensively reported for this compound. Such studies would be invaluable in identifying unanticipated protein interactions and elucidating novel off-target signaling pathways.
Signaling Pathways and Experimental Workflows
To visualize the known interactions and experimental approaches for studying this compound's effects, the following diagrams are provided.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental protocols are essential. Below are summaries of key assays used to evaluate the effects of this compound.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Purified DHFR enzyme or cell lysate containing DHFR
-
This compound or other inhibitors
-
-
Procedure:
-
In a suitable microplate or cuvette, combine the assay buffer, NADPH, and the DHFR enzyme source.
-
Add the desired concentration of this compound or other inhibitors and incubate for a specified period.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Cellular Uptake Assay
This assay quantifies the amount of drug that enters the cells.
-
Principle: Radiolabeled drug (e.g., [3H]-Trimetrexate or [3H]-Methotrexate) is incubated with cells, and the intracellular radioactivity is measured.
-
Reagents:
-
Cell culture medium
-
Radiolabeled drug (e.g., [3H]-Trimetrexate)
-
Unlabeled drug (for competition experiments)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation cocktail
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with the radiolabeled drug at 37°C for various time points. For competition experiments, co-incubate with an excess of unlabeled drug.
-
To stop the uptake, rapidly wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the intracellular radioactivity to the protein concentration of the cell lysate.
-
Thymidylate Synthase (TS) Activity Assay
This assay measures the conversion of dUMP to dTMP, a key step in DNA synthesis.
-
Principle: The assay often uses radiolabeled [5-3H]dUMP as a substrate. The catalytic activity of TS results in the release of tritium (3H) into the aqueous solvent, which can be quantified.
-
Reagents:
-
Cell extract containing TS
-
Assay buffer (e.g., Tris-HCl with cofactors like 5,10-methylenetetrahydrofolate)
-
[5-3H]dUMP
-
Activated charcoal suspension (to separate the substrate from the product)
-
-
Procedure:
-
Incubate the cell extract with the assay buffer and cofactors.
-
Add the drug of interest (e.g., Pemetrexed as a positive control for direct inhibition).
-
Initiate the reaction by adding [5-3H]dUMP.
-
After a defined incubation period, stop the reaction (e.g., by adding acid).
-
Add an activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.
-
Centrifuge to pellet the charcoal, and measure the radioactivity of the supernatant, which contains the released tritium.
-
Conclusion and Future Directions
The available data indicates that this compound's primary off-target effects in cellular assays are centered on the inhibition of purine biosynthesis, a consequence of dihydrofolate accumulation. This is a shared characteristic with Methotrexate. However, its distinct cellular uptake mechanism provides a key advantage in overcoming certain resistance profiles.
A significant limitation in the current understanding of this compound is the lack of comprehensive, unbiased off-target profiling. To fully delineate its cellular interaction landscape, future studies should employ techniques such as kinome-wide screening and proteome-wide cellular thermal shift assays. This will not only provide a more complete picture of this compound's off-target effects but also pave the way for the development of more selective and effective antifolate therapies. Researchers are encouraged to consider these advanced methodologies to build upon the foundational knowledge presented in this guide.
References
- 1. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of substrate depletion in the inhibition of thymidylate biosynthesis by the dihydrofolate reductase inhibitor this compound in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for direct inhibition of de novo purine synthesis in human MCF-7 breast cells as a principal mode of metabolic inhibition by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of B cell function by methotrexate and this compound. Evidence for inhibition of purine biosynthesis as a major mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimetrexate in Combination Chemotherapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has been a subject of extensive research in oncology, particularly concerning its synergistic potential when combined with other chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's performance in combination with various chemotherapy drugs, supported by experimental data from preclinical and clinical studies. The objective is to offer a clear, data-driven overview to inform future research and drug development strategies.
Overview of this compound's Mechanism of Action
This compound exerts its cytotoxic effects by competitively inhibiting DHFR, a crucial enzyme in the folate metabolism pathway.[1][2] This inhibition leads to the depletion of intracellular tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, ultimately disrupting DNA, RNA, and protein synthesis and leading to cell death.[1][2][3] Unlike the classical antifolate methotrexate, this compound is lipophilic and does not rely on the reduced folate carrier for cell entry, which may allow it to circumvent certain mechanisms of methotrexate resistance.[3][4]
Synergistic Combinations with this compound: A Data-Driven Comparison
The therapeutic efficacy of this compound can be significantly enhanced when used in combination with other cytotoxic agents. The following tables summarize the quantitative data from key studies investigating these synergistic interactions.
Table 1: this compound in Combination with Fluoropyrimidines (5-Fluorouracil and Floxuridine)
| Combination | Cancer Model | Key Findings | Synergy Level | Reference |
| This compound + 5-Fluorouracil (5-FU) | HCT-8 Human Colon Cancer Cells | Synergistic cell kill observed when this compound is administered before 5-FU. Antagonism was seen with the reverse sequence or simultaneous administration. | Synergistic | [5] |
| This compound + 5-Fluorouracil (5-FU) | Chinese Hamster Ovary (CHO) Cells | Synergistic cell killing was schedule-dependent, requiring a 2-4 hour pre-incubation with this compound. This was linked to increased intracellular 5-phosphoribosyl 1-pyrophosphate (PRPP) pools. | Synergistic | [6] |
| This compound + 5-Fluorouracil (5-FU) | P388 Leukemia in mice | Enhanced tumor cell kill was observed. | Enhanced | [5] |
| This compound + Floxuridine (FdUrd) | HCT-8 Human Colon Cancer Cells | Synergistic cell kill when this compound was administered before FdUrd. | Synergistic | [5] |
| This compound + 5-FU + Leucovorin | CCRF-CEM Human Lymphocytic Leukemia Cells | Leucovorin enhanced the cytotoxicity of the this compound/5-FU combination. | Enhanced Synergy | [7] |
| This compound + 5-FU + Leucovorin | Advanced Gastrointestinal Carcinoma Patients | Partial response rate of 20% in previously treated patients. | Encouraging Activity | [8] |
Table 2: this compound in Combination with Other Chemotherapeutic Agents
| Combination | Cancer Model | Key Findings | Synergy Level | Reference |
| This compound + Doxorubicin | P388 Leukemia in mice | High degree of therapeutic synergism. | Highly Synergistic | [5] |
| This compound + Cyclophosphamide (Cytoxan) | P388 Leukemia in mice | High degree of therapeutic synergism. | Highly Synergistic | [5] |
| This compound + 6-Thioguanine (6-TG) | P388 Leukemia in mice | High degree of therapeutic synergism. | Highly Synergistic | [5] |
| This compound + Vincristine | P388 Leukemia in mice | Enhanced tumor cell kill. | Enhanced | [5] |
| This compound + Cisplatin | P388 Leukemia in mice | Enhanced tumor cell kill. | Enhanced | [5] |
| This compound + Methotrexate | P388 Leukemia in mice | Synergistic host toxicity, negating therapeutic benefit. | Toxic Synergy | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols from the cited studies.
In Vitro Synergy Assessment in HCT-8 Cells
-
Cell Culture: HCT-8 human colon adenocarcinoma cells were maintained in appropriate culture medium.
-
Drug Exposure: Cells were exposed to this compound for 4, 24, or 48 hours, followed by the addition of 5-fluorouracil (5-FU) or floxuridine (FdUrd) for various durations. In other arms of the study, the sequence of drug administration was reversed, or the drugs were added simultaneously.
-
Assessment of Synergy: Cell viability was determined using a colony-forming assay. The interaction between the drugs (synergism, additivity, or antagonism) was evaluated by comparing the cell kill achieved with the combination to the cell kill of the individual agents.[5]
In Vivo Synergy Assessment in P388 Leukemia Model
-
Animal Model: F1 hybrid mice were intraperitoneally implanted with P388 leukemia cells.
-
Treatment Regimen: Mice with early or advanced-stage leukemia were treated with single agents (this compound, doxorubicin, cyclophosphamide, 5-FU, 6-thioguanine, vincristine, or cisplatin) or various combination regimens.
-
Efficacy Evaluation: The primary endpoint was the lifespan of the treated mice. Therapeutic synergy was determined by observing a significant increase in lifespan in the combination therapy groups compared to the single-agent groups.[5]
Evaluation of Leucovorin's Effect on this compound/5-FU Cytotoxicity
-
Cell Line: CCRF-CEM human lymphocytic leukemia cells were used.
-
Treatment Protocol: Cells were exposed to this compound or methotrexate for 24 hours. 5-FU was added during the last 4 hours of the antifolate exposure. Leucovorin was administered 30 minutes before the addition of 5-FU.
-
Outcome Measurement: Cell viability was assessed to determine the cytotoxic effect of the drug combinations. Intracellular levels of phosphoribosyl pyrophosphate (PRPP) were also measured.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs can aid in understanding the synergistic mechanisms. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Mechanism of action of this compound.
Caption: Proposed mechanism of synergy between this compound and 5-FU.
Caption: General experimental workflow for in vitro synergy studies.
Conclusion
The research to date strongly supports the synergistic potential of this compound with a range of other chemotherapy drugs. Notably, the combination with 5-fluorouracil exhibits a clear schedule-dependent synergy, highlighting the importance of optimizing administration protocols. The enhancement of this compound/5-FU cytotoxicity by leucovorin further underscores the intricate interplay of metabolic pathways in achieving enhanced anti-tumor effects. Combinations with agents like doxorubicin, cyclophosphamide, and 6-thioguanine have also demonstrated significant therapeutic synergy in preclinical models.
For researchers and drug development professionals, these findings provide a solid foundation for designing further studies. Future investigations could focus on elucidating the precise molecular mechanisms underpinning these synergistic interactions, exploring novel combinations, and translating these preclinical findings into well-designed clinical trials to improve patient outcomes. The data presented in this guide serves as a valuable resource for navigating the promising landscape of this compound-based combination chemotherapy.
References
- 1. Trimetazidine alone or in combination with gemcitabine and/or abraxane decreased cell viability, migration and ATP levels and induced apoptosis of human pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of TTF and 5-FU combination treatment on pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a second generation folate antagonist in clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic synergy of this compound (CI-898) in combination with doxorubicin, vincristine, cytoxan, 6-thioguanine, cisplatin, or 5-fluorouracil against intraperitoneally implanted P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence and schedule-dependent synergy of this compound in combination with 5-fluorouracil in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucovorin enhances cytotoxicity of this compound/fluorouracil, but not methotrexate/fluorouracil, in CCRF-CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial of sequential this compound, fluorouracil, and high-dose leucovorin in previously treated patients with gastrointestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexities of Antifolate Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the mechanisms governing cross-resistance between the lipophilic antifolate Trimetrexate and its hydrophilic counterparts reveals a multifaceted landscape of cellular adaptations. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways.
The emergence of resistance to antifolate drugs, a cornerstone of chemotherapy, presents a significant challenge in cancer treatment. Understanding the patterns and mechanisms of cross-resistance between different antifolates is paramount for developing effective second-line therapies and novel drug candidates. This guide focuses on this compound (TMQ), a lipophilic inhibitor of dihydrofolate reductase (DHFR), and its cross-resistance profiles with other widely used antifolates such as Methotrexate (MTX), Pemetrexed, and Pralatrexate.
Quantitative Comparison of Antifolate Activity and Resistance
The cytotoxic effects and resistance profiles of this compound and other antifolates are often quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize key experimental findings from multiple studies, highlighting the differential sensitivity and cross-resistance patterns.
| Cell Line | Parent IC50 (MTX, nM) | Resistant IC50 (MTX, nM) | Fold Resistance (MTX) | Parent IC50 (TMQ, nM) | Resistant IC50 (TMQ, nM) | Fold Resistance (TMQ) | Primary Resistance Mechanism |
| CCRF-CEM (Human T-cell leukemia) | ~10 | >2,100 | >210 | ~5 | ~5 (collateral sensitivity) | ~1 | Impaired MTX transport[1][2] |
| RAJI (Human Burkitt's lymphoma) | ~20 | >5,800 | >290 | ~10 | Significantly increased | Significant | DHFR overproduction[1] |
| Human Carcinoma Cell Lines (Doxorubicin-resistant) | Sensitive | Sensitive | No change | Sensitive | 17 to 26-fold increased | 17-26 | Multidrug-Resistant Phenotype (MDR)[3][4] |
| L1210 (Murine Leukemia) | - | 2.7-fold vs parent | 2.7 | - | Comparable to parent | ~1 | Decreased RFC and FPGS expression[5] |
| H9 (T-cell lymphoma) | 6.4 | 170.2 - 4073 | 26.6 - 636 | - | 35 - >1000 (Pralatrexate) | 10.6 - >303 | Increased DHFR, decreased RFC1[6][7] |
Table 1: Cross-Resistance between Methotrexate and this compound in MTX-Resistant Cell Lines. This table illustrates that the mechanism of MTX resistance dictates the cross-resistance profile to TMQ. Cells with impaired MTX transport can remain sensitive to the lipophilic TMQ, which enters cells via passive diffusion.[8] Conversely, cells overproducing DHFR or expressing the multidrug resistance phenotype often exhibit cross-resistance to TMQ.[1][3][4]
| Enzyme | Inhibitor | Wild-Type Ki (nM) | Mutant (F31A/F34A) Ki (nM) | Fold Increase in Ki |
| Murine DHFR | Methotrexate (MTX) | 0.004 | 40.4 | 10,100 |
| Murine DHFR | This compound (TMQ) | 0.037 | 0.50 | 13.5 |
Table 2: Differential Inhibition of Wild-Type and Mutant Dihydrofolate Reductase. This data demonstrates that specific mutations in the target enzyme, DHFR, can confer high-level resistance to MTX while having a much less pronounced effect on TMQ inhibition.[9][10][11] This highlights the potential for TMQ to be effective against certain MTX-resistant tumors harboring DHFR mutations.
Mechanisms of Cross-Resistance
The development of resistance to one antifolate can confer resistance to others through a variety of shared or distinct mechanisms. Understanding these pathways is crucial for predicting clinical outcomes and designing rational drug combinations.
Key Resistance Mechanisms:
-
Target Enzyme Modification: Mutations in the DHFR gene can alter the binding affinity of antifolates. Some mutations dramatically reduce the binding of MTX while only moderately affecting TMQ binding, leading to selective resistance.[9][10][11]
-
Impaired Drug Transport: The hydrophilic nature of MTX and Pemetrexed necessitates active transport into cells, primarily via the reduced folate carrier (RFC).[12] Downregulation or mutation of RFC is a common mechanism of resistance to these drugs.[13] As a lipophilic agent, this compound can bypass this transport system, making it effective in cells with impaired RFC function.[8][12]
-
Enhanced Drug Efflux: this compound is a substrate for the multidrug resistance (MDR) efflux pump, P-glycoprotein (P-gp).[8] Overexpression of P-gp can lead to increased efflux of TMQ from the cell, resulting in resistance.[3][4] This mechanism can also confer cross-resistance to other chemotherapeutic agents that are P-gp substrates.
-
Altered Polyglutamylation: Methotrexate and pemetrexed are converted to polyglutamated forms within the cell by the enzyme folylpolyglutamate synthetase (FPGS).[5] Polyglutamylation enhances their intracellular retention and inhibitory activity.[5] this compound is not a substrate for FPGS, and therefore, resistance mechanisms involving decreased FPGS activity do not directly impact its efficacy.[8][12]
Figure 1: Mechanisms of Cellular Uptake and Resistance for Hydrophilic and Lipophilic Antifolates.
Experimental Protocols
Cytotoxicity Assay
This assay determines the concentration of an antifolate required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of the antifolate drugs (e.g., this compound, Methotrexate) for a specified period (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: Plot cell viability against drug concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: General Workflow for a Cytotoxicity Assay.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay measures the ability of an antifolate to inhibit the enzymatic activity of DHFR.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the antifolate inhibitor (e.g., this compound, Methotrexate) to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the inhibitor constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Cellular Uptake Assay
This assay quantifies the influx of antifolates into cells, often using radiolabeled compounds.
Protocol:
-
Cell Preparation: Culture cells to a desired confluency and wash them with a transport buffer.
-
Uptake Initiation: Incubate the cells with a solution containing a radiolabeled antifolate (e.g., [3H]-Methotrexate) for various time points.
-
Uptake Termination: Stop the uptake process by rapidly washing the cells with ice-cold buffer to remove extracellular drug.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular drug concentration over time to determine the initial rate of uptake.
Conclusion
The cross-resistance profile between this compound and other antifolates is highly dependent on the underlying molecular mechanisms of resistance. This compound's lipophilic nature allows it to circumvent resistance mechanisms based on impaired transport of hydrophilic antifolates. However, its susceptibility to efflux by MDR pumps introduces a different avenue for resistance. A thorough understanding of these diverse mechanisms, supported by robust experimental data, is essential for the strategic development and clinical application of antifolate therapies in oncology. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to overcome the challenge of antifolate resistance.
References
- 1. In situ autoradiographic detection of folylpolyglutamate synthetase activity (Journal Article) | OSTI.GOV [osti.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of cross-resistance to the antifolate drugs this compound, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pralatrexate represses the resistance of HCC cells to molecular targeted agents via the miRNA-34a/Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. Characterization of newly established Pralatrexate-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In situ autoradiographic detection of folylpolyglutamate synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cellular and molecular mechanisms of resistance to antifolate drugs: new analogues and approaches to overcome the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Trimetrexate and Methotrexate on the Immune System: A Guide for Researchers
A comprehensive examination of the immunomodulatory effects of Trimetrexate and Methotrexate, focusing on their mechanisms of action, impact on immune cell populations, and influence on cytokine production. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data, protocols, and visual pathway diagrams.
This compound (TMQ) and Methotrexate (MTX) are both antifolate agents that function as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purine and pyrimidine precursors necessary for DNA and RNA synthesis.[1][2] This shared mechanism of action underlies their profound impact on rapidly proliferating cells, including activated immune cells, making them significant immunomodulators.[3] While structurally related, key differences in their cellular transport and subsequent intracellular activities lead to distinct immunological profiles.[4][5]
Mechanism of Action: Beyond DHFR Inhibition
The primary mechanism for both drugs is the competitive inhibition of DHFR, which leads to a depletion of intracellular tetrahydrofolate. This, in turn, disrupts the synthesis of thymidylate and purines, essential for DNA and RNA replication, thereby arresting cell proliferation.[2][6]
Methotrexate , however, exhibits a well-documented secondary mechanism of action involving the adenosine signaling pathway, which is considered a major contributor to its anti-inflammatory effects, particularly in the treatment of rheumatoid arthritis.[7][8] MTX leads to an intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which competitively inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[8] Adenosine, through its receptors (primarily A2A), exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[8]
This compound , being more lipophilic, enters cells via passive diffusion, bypassing the reduced folate carrier that transports Methotrexate.[4] This difference in uptake can lead to variations in intracellular concentrations and contributes to its distinct activity profile, particularly in its potent in vitro immunosuppressive effects.[3][4] While its primary described mechanism is DHFR inhibition, the full extent of its downstream signaling effects on immune cells is less characterized compared to Methotrexate.
Comparative Effects on Immune Cell Proliferation
Both this compound and Methotrexate are potent inhibitors of lymphocyte proliferation. Their efficacy, however, can differ based on the experimental setting (in vitro vs. in vivo) and the specific cell type.
| Drug | Cell Type | Assay | IC50 | Reference |
| This compound | Human T-cell leukemia (MOLT-3) | Cytotoxicity Assay | More potent than MTX | [9] |
| This compound | Phytohemagglutinin-stimulated human lymphocytes | [3H]deoxyuridine incorporation | Profound depression at 1, 10, and 100 µM | [4] |
| Methotrexate | Pediatric leukemia/lymphoma cell lines | Sulforhodamine B assay | Median: 78 nM | [9] |
| Methotrexate | Phytohemagglutinin-stimulated human T-lymphocytes | Proliferation Assay | Cytostatic from 20 nM to 20 µM | [7] |
| Methotrexate | Human T cell line (CEM) | Growth Inhibition | Almost complete at 1 µM | [8] |
In vitro studies have suggested that this compound is a more potent inhibitor of lymphocyte proliferation than Methotrexate.[3][4] One study demonstrated that a brief exposure to this compound profoundly depressed [3H]deoxyuridine incorporation in stimulated lymphocytes at concentrations where Methotrexate had little effect.[4] This is likely due to this compound's efficient passive diffusion into cells.[4] Conversely, in vivo studies have suggested that Methotrexate may be the more potent immunosuppressive agent.[3]
Modulation of Cytokine Production
The modulation of cytokine production is a key aspect of the immunomodulatory effects of both drugs. Methotrexate has been extensively studied in this regard, with a clear pattern of suppressing pro-inflammatory cytokines while having a lesser effect on or even promoting anti-inflammatory cytokines. Data for this compound's specific effects on a broad range of cytokines is less detailed in the available literature.
| Cytokine | Methotrexate Effect | This compound Effect |
| TNF-α | Suppression in T-cells and macrophages.[10] | Limited specific data available. |
| IFN-γ | Suppression in T-cells.[10] | Limited specific data available. |
| IL-1β | Suppression. | Limited specific data available. |
| IL-2 | Reduced production by T-cells. | Limited specific data available. |
| IL-6 | Suppression.[11] | Limited specific data available. |
| IL-10 | Limited specific data available. | Limited specific data available. |
| IL-4 | Less affected than pro-inflammatory cytokines. | Limited specific data available. |
| IL-12 | Reduced gene expression. | Limited specific data available. |
Impact on Humoral Immunity
Both this compound and Methotrexate are potent suppressors of T-dependent antibody formation, a critical component of the adaptive immune response.
In vitro studies have shown that both drugs reduce the number of antibody-forming cells and IgM production.[12] this compound appeared to be more immunosuppressive than Methotrexate in these in vitro settings.[3] The suppression of humoral immunity is linked to the inhibition of both purine and pyrimidine biosynthesis, affecting both the S phase and earlier activation events in B-cells.[12]
Experimental Protocols
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus by quantifying the incorporation of a radioactive DNA precursor, [3H]-thymidine.[3][13]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes.
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen.
-
This compound or Methotrexate at various concentrations.
-
[3H]-thymidine.
-
96-well culture plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash and resuspend cells in complete culture medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of culture medium containing the desired concentration of this compound or Methotrexate.
-
Add 50 µL of culture medium containing the mitogen or antigen. Control wells should receive medium alone.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse the cultures by adding 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).
In Vitro T-Dependent Antibody Response (TDAR) Assay
This assay assesses the ability of B-cells to produce antibodies in response to a T-cell dependent antigen, a process that requires the interaction of multiple immune cell types.[14][15]
Materials:
-
PBMCs.
-
T-cell dependent antigen (e.g., Keyhole Limpet Hemocyanin (KLH)).
-
This compound or Methotrexate.
-
Culture medium.
-
96-well culture plates.
-
ELISA reagents for detecting specific IgM and IgG antibodies.
Procedure:
-
Isolate and culture PBMCs as described in the lymphocyte proliferation assay protocol.
-
Add the T-cell dependent antigen (e.g., KLH) to the cell cultures.
-
Add varying concentrations of this compound or Methotrexate to the appropriate wells.
-
Incubate the cultures for 7-10 days to allow for B-cell differentiation and antibody production.
-
At the end of the incubation period, collect the culture supernatants.
-
Quantify the amount of antigen-specific IgM and IgG in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Methotrexate.
Caption: DHFR Inhibition Pathway by this compound and Methotrexate.
Caption: Methotrexate's Adenosine-Mediated Anti-inflammatory Pathway.
Conclusion
This compound and Methotrexate, while both potent DHFR inhibitors, exhibit distinct profiles in their interaction with the immune system. This compound's lipophilicity and passive cellular entry contribute to its strong in vitro immunosuppressive activity. Methotrexate's multifaceted mechanism, which includes the well-characterized adenosine signaling pathway, provides a broader spectrum of anti-inflammatory and immunomodulatory effects that have been extensively documented, particularly in clinical applications for autoimmune diseases. For researchers and drug development professionals, understanding these nuances is critical for the targeted application and development of antifolate therapies in immunology. Further research into the specific cytokine modulation profile and downstream signaling of this compound will be valuable in fully elucidating its comparative effects and potential therapeutic applications.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lymphocyte nucleic acid metabolism and antibody production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumour necrosis factor (TNF) production by T cell receptor-primed T lymphocytes is a target for low dose methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. In vitro TDAR: Developing a human in vitro T-cell dependent antibody response (TDAR) assay to assess immune enhancement | NC3Rs [nc3rs.org.uk]
Trimetrexate Efficacy in Methotrexate-Resistant Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trimetrexate and Methotrexate, with a focus on the efficacy of this compound in overcoming Methotrexate resistance in lymphoma cells. The information presented is supported by experimental data to aid in research and drug development efforts.
Overcoming Methotrexate Resistance with this compound
Methotrexate (MTX), a cornerstone in lymphoma chemotherapy, faces the significant challenge of drug resistance. This resistance can arise from various cellular mechanisms, hindering its therapeutic efficacy. This compound (TMQ), a second-generation antifolate, has emerged as a promising alternative capable of circumventing these resistance pathways. This guide delves into the comparative efficacy of this compound and Methotrexate, presenting key data on their performance in resistant lymphoma cell lines.
Key Mechanisms of Methotrexate Resistance
Understanding the mechanisms of Methotrexate resistance is crucial to appreciating the advantages of this compound. The primary modes of resistance to Methotrexate include:
-
Impaired Cellular Uptake: Methotrexate, a classical folate analog, relies on the reduced folate carrier (RFC) for transport into cancer cells.[1] Downregulation or mutation of the RFC is a common mechanism of resistance, preventing the drug from reaching its intracellular target.
-
Defective Polyglutamylation: Once inside the cell, Methotrexate is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug within the cell and enhances its inhibitory effect on target enzymes. Reduced FPGS activity leads to poor drug retention and subsequent resistance.
-
Dihydrofolate Reductase (DHFR) Gene Amplification: Both Methotrexate and this compound target and inhibit DHFR, a critical enzyme in the folate metabolic pathway. Overproduction of DHFR due to gene amplification can overwhelm the inhibitory capacity of the drug, leading to resistance.[2]
This compound, as a lipophilic, non-classical antifolate, enters cells via passive diffusion, bypassing the need for the RFC.[3] Furthermore, it is not a substrate for FPGS and therefore does not require polyglutamylation for its activity and retention.[1] These properties make it a potent agent against lymphoma cells that have developed resistance to Methotrexate through impaired transport or deficient polyglutamylation.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of this compound and Methotrexate in various lymphoma cell lines, including those resistant to Methotrexate. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Description | Methotrexate IC50 (µM) | This compound IC50 (µM) | Fold Resistance (MTX) | Fold Sensitivity (TMQ) | Mechanism of Resistance |
| CCRF-CEM | T-cell acute lymphoblastic leukemia (Sensitive) | 0.98 (4h exposure)[4] | 7.5 (4h exposure)[4] | - | - | - |
| CEM-FBP | CCRF-CEM variant lacking RFC | 251 (4h exposure)[4] | 0.059 (4h exposure)[4] | ~256 | ~127 | Impaired transport (RFC-) |
| CCRF-CEM/MTX60-PGA | 60-fold MTX-resistant CCRF-CEM | - | Sensitive as parent[1] | 60 | - | Impaired transport |
| CCRF-CEM/MTX5000-PGA | 5000-fold MTX-resistant CCRF-CEM | - | Sensitive as parent[1] | 5000 | - | Impaired transport & DHFR amp. |
| CCRF-CEM/MTX140-LV | 140-fold MTX-resistant CCRF-CEM | - | Cross-resistant[1] | 140 | - | DHFR amplification |
| RAJI | Burkitt's Lymphoma (Sensitive) | - | - | - | - | - |
| RAJI/MTX-R | 290-fold MTX-resistant RAJI | - | Significant cross-resistance[2] | 290 | - | DHFR overproduction (550-fold) |
Note: IC50 values can vary depending on experimental conditions such as drug exposure time. The data presented is a compilation from multiple sources for comparative purposes.
The data clearly demonstrates that in lymphoma cell lines with resistance due to impaired transport (CEM-FBP and CCRF-CEM/MTX60-PGA), this compound retains or even shows increased potency compared to the sensitive parent line.[1][4] However, in cases of high-level DHFR amplification (RAJI/MTX-R and CCRF-CEM/MTX140-LV), cross-resistance to this compound is observed, as both drugs share the same molecular target.[1][2] Interestingly, some methotrexate-resistant cell lines have even shown hypersensitivity to this compound.[5]
Signaling Pathways and Experimental Workflows
To understand the molecular basis of this compound's efficacy and the mechanisms of Methotrexate resistance, it is essential to visualize the relevant signaling pathways and experimental workflows.
Signaling Pathway of Antifolate Action and Resistance
Caption: Antifolate action and resistance pathways.
Experimental Workflow for Comparative Efficacy Analysis
Caption: Workflow for comparing drug efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of this compound and Methotrexate efficacy.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) and incubate overnight to allow for cell adherence and recovery.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and Methotrexate. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each drug.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay measures the enzymatic activity of DHFR, the common target of both this compound and Methotrexate.
-
Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant lymphoma cell lines.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, and the cell lysate.
-
Initiate Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF).
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+ as DHF is reduced to tetrahydrofolate (THF) by DHFR.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the DHFR activity in the cell lysates. This can be used to assess DHFR overproduction as a mechanism of resistance.
Drug Transport Assay
This assay quantifies the uptake of radiolabeled Methotrexate to assess the function of the reduced folate carrier (RFC).
-
Cell Preparation: Harvest and wash lymphoma cells, then resuspend them in a transport buffer.
-
Initiate Uptake: Add radiolabeled Methotrexate (e.g., [3H]MTX) to the cell suspension to initiate the uptake process.
-
Time Points: At various time points, take aliquots of the cell suspension and stop the uptake by adding an ice-cold stop buffer.
-
Separation: Separate the cells from the extracellular medium by centrifugation through an oil layer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of Methotrexate uptake to determine the transport efficiency. A reduced uptake rate in resistant cells is indicative of an impaired RFC system.
Conclusion
This compound demonstrates significant efficacy in overcoming common mechanisms of Methotrexate resistance in lymphoma cells, particularly those involving impaired drug transport and deficient polyglutamylation. Its distinct mechanism of cellular entry allows it to bypass the resistance pathways that render Methotrexate ineffective. However, for resistance driven by high levels of DHFR amplification, this compound may show cross-resistance. The presented data and experimental protocols provide a valuable resource for researchers and drug development professionals working to address the challenge of drug resistance in lymphoma and to further explore the therapeutic potential of this compound.
References
- 1. Cytotoxicity of this compound against Antifolate‐resistant Human T‐Cell Leukemia Cell Lines Developed in Oxidized or Reduced Folate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of cross-resistance to the antifolate drugs this compound, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of compounds that preferentially suppress the growth of T‐cell acute lymphoblastic leukemia‐derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of methotrexate and this compound and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Trimetrexate
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like trimetrexate is a critical component of laboratory safety and regulatory compliance. this compound, a potent dihydrofolate reductase inhibitor, requires stringent disposal protocols to mitigate risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe disposal of this compound waste, grounded in established safety protocols and regulatory requirements.
Regulatory Framework and Primary Disposal Method
This compound is classified as a cytotoxic and hazardous drug. As such, its disposal is governed by federal, state, and local regulations for hazardous waste management. The primary and universally recommended method for the disposal of bulk this compound and materials heavily contaminated with it is incineration at a licensed hazardous waste facility. This ensures the complete destruction of the active pharmaceutical ingredient.
All waste materials, including unused solutions, contaminated personal protective equipment (PPE), and labware, should be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers designated for cytotoxic agents.
Laboratory-Scale Chemical Degradation: A Procedural Overview
For laboratories that generate dilute aqueous waste containing this compound, and where permitted by institutional and local regulations, chemical degradation may be considered as a pre-treatment step to reduce the hazardous nature of the waste before final disposal. The following procedure is based on the principles of forced degradation studies and advanced oxidation processes (AOPs), which are effective for the destruction of many pharmaceutical compounds.
It is crucial to note that this procedure should be validated in a controlled laboratory setting to ensure its efficacy and safety for this compound before routine implementation.
This protocol outlines a method using an Advanced Oxidation Process (AOP), specifically UV-light-activated hydrogen peroxide (UV/H₂O₂), a technique known for its effectiveness in degrading organic pollutants.
Materials:
-
Waste this compound solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all necessary PPE is worn.
-
pH Adjustment: Adjust the pH of the this compound waste solution to a range of 3-5 using HCl. Acidic conditions can enhance the efficiency of the UV/H₂O₂ process for some compounds.
-
Addition of Hydrogen Peroxide: While stirring, slowly add 30% hydrogen peroxide to the waste solution. A typical starting concentration is 0.1-0.5% (v/v) H₂O₂. The optimal concentration should be determined during validation.
-
UV Irradiation: Place the solution in the UV photoreactor and begin irradiation. The duration of exposure will depend on the concentration of this compound, the power of the UV lamp, and the volume of the solution. A starting point could be 60-240 minutes.
-
Monitoring: Periodically (e.g., every 30-60 minutes), a small aliquot of the solution should be carefully removed to be analyzed for residual this compound concentration (see Validation Protocol below).
-
Neutralization: Once the degradation is complete (i.e., this compound is below the validated limit of detection), the solution should be neutralized with NaOH to a pH between 6 and 8.
-
Final Disposal: The treated, neutralized solution should be disposed of in accordance with institutional and local regulations for chemical waste. Even after treatment, it may still be considered hazardous waste depending on the degradation byproducts.
Experimental Protocol for Validation
The effectiveness of the chemical degradation procedure must be validated. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is suitable for quantifying the concentration of this compound in the waste solution before, during, and after treatment.
Methodology:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the relevant solvent (e.g., water or a buffer).
-
Sample Preparation:
-
Collect an initial sample of the untreated waste solution ("time 0").
-
Collect samples at various time points during the UV/H₂O₂ treatment.
-
Before analysis, any residual hydrogen peroxide in the samples should be quenched to prevent further degradation post-sampling. This can be achieved by adding a small amount of a quenching agent like sodium bisulfite.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of this compound from its degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or 340 nm).
-
Quantification: Create a calibration curve from the standard solutions. Use this curve to determine the concentration of this compound in the treated samples.
-
-
Acceptance Criteria: The degradation process can be considered effective when the this compound concentration is reduced to a pre-determined acceptable level (e.g., >99.9% reduction or below the limit of detection of the analytical method).
Quantitative Data Summary
As specific quantitative data for the disposal of this compound via chemical degradation is not widely published, the following table provides hypothetical target parameters for the validation of a laboratory-scale disposal protocol.
| Parameter | Target Value/Range | Purpose |
| Initial this compound Concentration | < 1 mg/mL | To ensure the procedure is effective for typical laboratory waste concentrations. |
| pH for Degradation | 3 - 5 | To optimize the generation of hydroxyl radicals in the UV/H₂O₂ process. |
| Hydrogen Peroxide (30%) Concentration | 0.1 - 0.5% (v/v) | To provide a sufficient source of hydroxyl radicals for oxidation. |
| UV Irradiation Time | 60 - 240 minutes | To allow for complete degradation of the this compound molecule. |
| Degradation Efficiency | > 99.9% | To ensure the hazardous nature of the waste is significantly reduced. |
| Final pH for Disposal | 6 - 8 | To meet typical requirements for aqueous waste disposal. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
